Barium niobium oxide
Description
Contextualization within Advanced Inorganic Materials Science
Barium niobium oxide belongs to a broader family of complex metal oxides that are central to advanced inorganic materials science. These materials are renowned for their diverse and often exceptional dielectric, ferroelectric, piezoelectric, and electro-optic properties. researchgate.netespublisher.com The versatility of the perovskite and tungsten-bronze crystal structures, commonly adopted by barium niobate compounds, allows for a wide range of elemental substitutions and structural modifications, enabling the fine-tuning of their functionalities. wikipedia.orgyoutube.com This adaptability has positioned this compound and its derivatives as critical components in the development of advanced electronic and optical devices. samaterials.com
The significance of these materials lies in their contribution to the miniaturization and enhancement of electronic components. For instance, materials with a high dielectric constant are essential for manufacturing high-capacity capacitors, a cornerstone of modern electronics. preciseceramic.com Furthermore, the lead-free nature of many barium niobate compositions, such as Strontium Barium Niobate (SBN), makes them environmentally friendly alternatives to lead-based piezoelectric materials. researchgate.net
Historical Development of this compound Research
Research into complex oxides for electronic applications gained significant momentum with the discovery of ferroelectricity in barium titanate (BaTiO₃) during the 1940s. ceramics.orgcnr.it This discovery spurred a wave of investigations into related perovskite-type oxides, laying the groundwork for the exploration of barium niobate systems. The development of solid-state reaction methods, a traditional technique for synthesizing ceramic powders, was crucial in the early studies of these materials. ias.ac.in This method involves mixing and heating precursor materials at high temperatures to achieve the desired compound. ias.ac.in
Over the years, synthesis techniques have evolved to achieve better control over particle size, morphology, and chemical homogeneity, which in turn influences the material's properties. ias.ac.in The citrate (B86180) gel method, for example, allows for the formation of nanocrystalline barium niobate at significantly lower temperatures than traditional solid-state methods. ias.ac.in More recently, mechanochemical methods like high-energy ball milling have been employed to synthesize barium niobate at room temperature, offering a more energy-efficient and environmentally friendly approach. acs.orgacs.orgzenodo.org
Classification of this compound Compounds and Their Relevance in Materials Science
This compound compounds can be classified based on their crystal structure and stoichiometry. This classification is crucial as the structure dictates the material's physical and chemical properties.
Perovskite Structure (ABO₃): While simple barium niobate does not typically form a stable perovskite structure, this structure is fundamental to many related and technologically important materials. The ideal perovskite structure is cubic, with A-site and B-site cations. wikipedia.orgyoutube.com Barium titanate (BaTiO₃) is a classic example of a perovskite ferroelectric. ceramics.orgcnr.it The principles learned from BaTiO₃ have been instrumental in understanding and engineering other complex oxides.
Tungsten-Bronze Structure: This is a key crystal structure for many ferroelectric barium niobate compounds. psu.edu Strontium Barium Niobate (SrₓBa₁₋ₓNb₂O₆ or SBN) and Lead Barium Niobate (Pb₁₋ₓBaₓNb₂O₆ or PBN) are prominent examples. psu.eduwikipedia.org The tungsten-bronze structure is characterized by a network of corner-sharing NbO₆ octahedra, forming pentagonal, square, and triangular channels. samaterials.com The ratio of strontium to barium in SBN can be varied to tune its ferroelectric and electro-optic properties. samaterials.com
Orthorhombic Structure: Barium niobate with the formula BaNb₂O₆ can exist in an orthorhombic crystal structure. acs.orgresearchgate.net This phase has been synthesized through various methods, including solid-state reaction and ball milling. ias.ac.inacs.org
The relevance of these different classifications lies in their distinct properties and applications. For instance, the tungsten-bronze structure of SBN gives rise to excellent electro-optic and photorefractive effects, making it suitable for applications in optical data storage and holography. espublisher.comsamaterials.com
Scope and Significance of Current Research Paradigms
Current research on this compound is focused on several key areas:
Novel Synthesis Routes: There is a strong emphasis on developing low-temperature, energy-efficient, and scalable synthesis methods. Techniques like high-energy ball milling are being explored to produce these materials at room temperature, reducing the economic and environmental costs associated with high-temperature processes. acs.orgacs.orgzenodo.org
Nanomaterials and Thin Films: The synthesis of this compound in the form of nanoparticles and thin films is a major area of investigation. Nanocrystalline materials can exhibit enhanced properties compared to their bulk counterparts. ias.ac.in Thin films are crucial for the integration of these materials into microelectronic devices.
Doping and Composite Materials: Researchers are actively exploring the effects of doping barium niobate with various elements to modify and enhance its properties. Additionally, the creation of composite materials aims to combine the desirable properties of barium niobate with other materials to create novel functionalities.
Applications in Advanced Technologies: The unique properties of this compound compounds continue to be exploited in a variety of applications. These include high-density optical data storage, electro-optic modulators, pyroelectric detectors, and lead-free piezoelectric sensors. researchgate.netsamaterials.com The p-type semiconductor characteristics observed in some forms of BaNb₂O₆ also suggest potential applications in heterojunction devices. acs.orgresearchgate.net
The ongoing research into this compound and its derivatives highlights their enduring importance in the field of advanced materials. The continuous development of new synthesis techniques and the exploration of novel compositions and structures promise to unlock even greater potential for these versatile inorganic compounds.
Structure
2D Structure
Properties
Molecular Formula |
BaNb2O6 |
|---|---|
Molecular Weight |
419.14 g/mol |
IUPAC Name |
barium(2+);oxido(dioxo)niobium |
InChI |
InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |
InChI Key |
FKKSQMDUUDBSGH-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |
Origin of Product |
United States |
Synthesis Methodologies for Barium Niobium Oxide Systems
Solid-State Reaction Techniques for Bulk Barium Niobium Oxide Synthesis
Solid-state reaction techniques involve the direct interaction of solid precursors at elevated temperatures to form the desired product. These methods are often straightforward for bulk synthesis but can require high temperatures and prolonged processing times.
Conventional High-Temperature Sintering
Conventional high-temperature sintering is a widely used method for synthesizing ceramic oxides. It typically begins with intimately mixing solid precursor powders, such as barium carbonate (BaCO₃) and niobium pentoxide (Nb₂O₅) acs.org, followed by calcination and sintering at elevated temperatures. This process relies on solid-state diffusion to achieve chemical reactions and densification.
The precursors are usually milled to ensure homogeneity and increase surface area, promoting solid-state diffusion. The mixture is then heated to high temperatures, often in the range of 900°C to 1200°C, for several hours or even days to facilitate the formation of the target crystalline phase ias.ac.inwikipedia.orggoogle.com. Subsequent sintering of compacted powders at similar or higher temperatures is performed to achieve dense ceramic bodies. However, conventional sintering can lead to issues such as abnormal grain growth, which can negatively impact the material's properties, and often requires high energy input due to the prolonged high-temperature exposure ias.ac.ingoogle.com.
Table 1: Conventional High-Temperature Sintering Parameters for this compound Related Materials
| Precursors (Typical) | Temperature Range (°C) | Time (hours) | Key Outcome/Notes | Citation(s) |
| BaCO₃, Nb₂O₅ | 900 - 1150 | 2 - 24 | Formation of desired phase; potential for abnormal grain growth; requires high energy input. | ias.ac.inwikipedia.orggoogle.com |
| BaO, Nb₂O₅ | 1000 - 1200 | Varies | Solid-state diffusion driven reaction; can require multiple calcination steps for phase purity. | wikipedia.org |
Spark Plasma Sintering Approaches
Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST) or Pulsed Electric Current Sintering (PECS), is an advanced consolidation technique that utilizes a combination of uniaxial pressure and pulsed direct current to rapidly heat and sinter powders nih.gov. This method offers significant advantages over conventional sintering, including lower sintering temperatures, shorter processing times, and the ability to achieve high densities with fine microstructures nih.govdigitaloceanspaces.comelsevier.esceramic-science.com.
In SPS, powders are placed in a die and subjected to pressure (typically 30-150 MPa) while a pulsed electric current passes through the powder bed and the die. The current causes rapid volumetric heating through Joule heating and spark discharge effects at particle interfaces, promoting densification with minimal grain growth nih.govdigitaloceanspaces.com. For this compound systems or related perovskites, SPS parameters such as sintering temperature (e.g., 900-1200°C), pressure, heating rate, and holding time are critical and can be optimized to tailor the material's properties digitaloceanspaces.comelsevier.esceramic-science.com. For instance, SPS can achieve near-theoretical densities in minutes, a process that might take hours with conventional methods nih.gov.
Table 2: Spark Plasma Sintering (SPS) Parameters for Related Oxide Systems
| Material System (Example) | Precursor Powders | Sintering Temperature (°C) | Pressure (MPa) | Time (min) | Applied Current/Pulse | Outcome | Citation(s) |
| Nb-doped BiTiO₃ | Nb-doped BiTiO₃ | ~1000 | 5,000 (5 kN) | Varies | 500 A, 12/2 (on/off) | High relative density (~100%) | elsevier.esuacj.mx |
| KNN Ceramics | KNN powders | 900 | 30 | 3 | Not specified | High density (98.9% relative density), submicron grains | ceramic-science.com |
| Ba Hexaferrite | Ba Hexaferrite | 1150 | Not specified | 10 | Not specified | Microwave sintering (related to rapid heating) | scirp.org |
Mechanochemical Activation for Enhanced Reactivity
Mechanochemical activation (MCA) or high-energy ball milling (HEBM) is a solid-state processing technique that utilizes mechanical energy to induce chemical reactions and modify material properties. This method can significantly enhance the reactivity of precursor powders, leading to synthesis at lower temperatures and shorter times compared to conventional solid-state reactions acs.orgcprijournal.innih.gov.
In MCA, precursor powders are milled together in a high-energy mill, such as a planetary ball mill, for extended periods. The intense mechanical impacts and shear forces create fresh surfaces, introduce defects, and promote atomic-level mixing, thereby lowering the activation energy for the solid-state reaction cprijournal.innih.gov. For this compound synthesis, HEBM has been employed using precursors like BaCO₃ and Nb₂O₅, achieving synthesis at room temperature or with subsequent low-temperature heat treatments acs.org. For example, BaBi₂Nb₂O₉ was synthesized via mechano-chemical processing within 10 hours, followed by a low-temperature calcination (250°C for 10 minutes), a process that conventionally requires much higher temperatures and longer durations cprijournal.in. This approach is particularly beneficial for producing ultrafine or nanomaterials with improved properties due to their fine grain size and high surface area cprijournal.innih.gov.
Table 3: Mechanochemical Activation (HEBM/MCP) Parameters for this compound Related Systems
| Precursors | Milling Time | Milling Conditions | Post-Milling Treatment | Outcome | Citation(s) |
| BaCO₃, Nb₂O₅ | 3 - 4 hours | High-Energy Ball Milling (HEBM) | Not specified | Synthesis of BaNb₂O₆ at room temperature; orthorhombic phase, high crystallinity. | acs.org |
| BaCO₃, Nb₂O₅ | 10 hours | Mechano-chemical processing (MCP) | Calcination at 250°C | Synthesis of BaBi₂Nb₂O₉; significantly lower temperature and time than conventional solid-state sintering. | cprijournal.in |
| K₂CO₃, Nb₂O₅ | 25 - 100 hours | High energy mill (shaker type) | Sintering | Synthesis of KNN ceramics; improved properties and microstructure compared to conventional solid-state methods. | researchgate.net |
| Mixed oxides | 30 - 40 min | Highly energetic planetary ball mill | Sintering | Rapid, direct synthesis of single-phase perovskite oxides (e.g., (K,Na)NbO₃) with low contamination. | nih.gov |
Solution-Based Routes for this compound Synthesis
Solution-based synthesis methods utilize liquid precursors and chemical reactions in solution to form the desired oxide materials. These techniques often offer better control over stoichiometry, particle size, morphology, and phase purity, frequently allowing for lower processing temperatures compared to solid-state methods.
Sol-Gel Processing and Variations
The sol-gel process is a versatile wet-chemical technique for producing inorganic materials, including oxides, from molecular precursors in solution mdpi.com. This method involves the transition from a liquid solution (sol) to a solid, continuous network (gel) through hydrolysis and polycondensation reactions. For this compound synthesis, suitable precursors such as metal salts (e.g., nitrates, chlorides) or alkoxides are dissolved in a solvent, often with the aid of chelating agents or complexing agents like EDTA, TEA, or tartaric acid ias.ac.inmdpi.com.
The process typically involves mixing precursor solutions, followed by controlled hydrolysis and condensation reactions, which can be influenced by pH, temperature, and solvent choice ias.ac.inmdpi.com. The resulting gel is then dried to remove the solvent, forming a xerogel or aerogel, which is subsequently calcined at elevated temperatures (e.g., 700-900°C) to crystallize the desired oxide phase ias.ac.inmdpi.com. The sol-gel method allows for atomic-level mixing of precursors, leading to highly homogeneous products, fine particle sizes (often in the nanometer range), controlled porosity, and high purity ias.ac.inmdpi.comresearchgate.net. However, niobium precursors can be sensitive to moisture and prone to hydrolysis, requiring careful handling ias.ac.in.
Table 4: Sol-Gel Processing Parameters for this compound Related Systems
| Precursors | Solvent(s) | pH Control | Drying Temperature (°C) | Calcination Temperature (°C) | Resulting Particle Size (nm) | Key Outcome/Notes | Citation(s) |
| Ba(NO₃)₂, Nb₂O₅·nH₂O (complex), Sr(NO₃)₂, EDTA, TEA | Aqueous | Maintained | ~200 | 750 | Crystallite: ~15, Particle: ~20 | Pure SBN powders; circumvents high calcination temps of solid-state methods. | ias.ac.in |
| Ba(NO₃)₂, Fe(NO₃)₃·9H₂O, Zn(NO₃)₂·6H₂O, NbCl₅, D-Fructose | Water, Ethanol | Not specified | 130 | 1150 (sintering) | Not specified | Synthesis of Zn-Nb doped barium hexaferrite; followed by microwave sintering. | scirp.org |
| Niobium (V) ethoxide, Ethanol, Ammonia | Ethanol | Ammonia | Not specified | 70 - 320 | Nanoscale | High purity, fine particle size, controlled porosity, large surface area for Nb₂O₅. | mdpi.com |
| H₃[Nb(O₂)₄] (precursor for Nb), BaTiO₃ precursors | Not specified | Not specified | Not specified | 900 - 1200 | Nanoscale | Nb-doped BaTiO₃; reduced sintering temperature compared to traditional solid-state methods. | researchgate.net |
| (K₀.₅Na₀.₅)NbO₃ precursors | Not specified | Not specified | Not specified | Not specified | ~30 | KNN powders for subsequent SPS; enables fine grain size. | ceramic-science.com |
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal methods involve chemical reactions carried out in sealed autoclaves under elevated temperature and pressure, using water (hydrothermal) or other organic solvents (solvothermal) as the reaction medium mdpi.comnih.gov. These techniques are highly effective for controlling the crystallinity, morphology, and particle size of oxide materials, often yielding nanostructures mdpi.commdpi.com.
In these processes, precursor materials (e.g., metal oxides, salts) are dissolved or suspended in a solvent, sometimes with the addition of mineralizers or surfactants, and heated in a closed vessel. The elevated temperature and pressure increase the solubility of reactants and accelerate reaction kinetics, promoting nucleation and crystal growth. Reaction temperatures typically range from below 100°C up to 300°C, with pressures determined by the vapor pressure of the solvent at the reaction temperature mdpi.comnih.gov.
For niobium-based oxides, hydrothermal synthesis can utilize Nb₂O₅ or niobium salts in aqueous solutions, often with mineralizers like NH₄F or NaOH mdpi.comacs.org. For instance, hydrothermal treatment of Nb₂O₅ in NaOH solution at temperatures as low as 120°C can yield various niobate structures, including fibers or cubes, depending on reaction time and temperature acs.org. Solvothermal methods, using organic solvents like toluene, can also be employed, for example, to synthesize BaTiO₃ nanoparticles at 220°C for 6 hours tandfonline.com. These methods allow for the formation of specific morphologies like nanorods or fibers and can achieve high crystallinity with optimized parameters such as reaction time and mineralizer concentration mdpi.com.
Table 5: Hydrothermal and Solvothermal Synthesis Parameters for this compound Related Systems
| Precursors | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (h) | Mineralizer/Additive | Morphology/Phase Outcome | Citation(s) |
| Nb₂O₅ | NaOH solution | 120 - 180 | Not specified | 1 - 20 | NaOH | Monoclinic Na₂Nb₂O₆·²/₃H₂O fibers (metastable); NaNbO₃ cubes (final product). | acs.org |
| Nb₂O₅ | NH₄F solution | 130 - 140 | Not specified | 20 - 40 | NH₄F (0.02-0.05 M) | Nb₂O₅ nanorods; increased crystallinity with higher time/concentration. | mdpi.com |
| Nb₂O₅ (precursor) | Water, Ethanol, NH₃ | 260 | Not specified | 20 - 50 | Ethanol, Ammonia | Tetragonal Barium Titanate (BaTiO₃) with uniform particle size. | mdpi.com |
| Niobium (V) pentabutoxide (NPB) | Toluene | 573 (300) | Not specified | Varies | Water (trace) | Amorphous Nb₂O₅ with large surface area (>200 m²/g); TT-phase Nb₂O₅ with increased water. | rsc.org |
| BaTiO₃ NPs, K₄Nb₆O₁₇, TBAOH, Oleylamine, Oleic Acid | Toluene | 220 | Not specified | 6 | Surfactants | BaTiO₃@HNB nanopeapods; cube-shaped BaTiO₃ NPs captured within HNB nanoscrolls. | tandfonline.com |
| Nb₂O₅ | Water | Up to 300 | Not specified | Varies | Not specified | Nb₂O₅ nanoparticles; low-temperature, low-energy synthesis; fine, homogenous oxide powders. | mdpi.com |
Co-precipitation Techniques
Co-precipitation is a wet chemical synthesis method that involves the simultaneous precipitation of multiple metal ions from a solution, leading to a highly homogeneous precursor. This homogeneity is crucial for achieving desired material properties at lower processing temperatures compared to traditional solid-state reactions.
For barium niobium oxides, co-precipitation typically involves precipitating barium and niobium ions from an aqueous solution under controlled pH conditions. For instance, a common approach utilizes ammonium (B1175870) oxalate (B1200264) and ammonium hydroxide (B78521) to co-precipitate barium and niobium ions as barium oxalate and niobium hydroxide, respectively, in a basic medium ncl.res.inakjournals.com. The resulting precursor precipitate is then subjected to thermal decomposition (calcination) at elevated temperatures to form the crystalline this compound phase.
Research Findings:
The co-precipitation method has been employed to synthesize barium metaniobate (BaNb₂O₆) by calcining a precursor mixture at 750°C, a significantly lower temperature than the 1000°C typically required for solid-state synthesis ncl.res.inakjournals.com. This process yielded ceramic powders with an average particle size of approximately 100 nm ncl.res.in. The room temperature dielectric constant at 1 kHz for these materials was reported to be around 1100 ncl.res.in.
Similarly, for strontium barium niobate (Sr₀.₅Ba₀.₅Nb₂O₆, SBN), co-precipitation followed by calcination at 750°C resulted in ultrafine powders with an average particle size of about 80 nm ias.ac.in. These SBN ceramics exhibited a room temperature dielectric constant of 1100 at 1 kHz and displayed ferroelectric hysteresis loops ias.ac.inscispace.com.
The primary advantages of co-precipitation include enhanced homogeneity and a high surface area of the resulting powders, which facilitates lower sintering temperatures and improved reactivity scispace.com. This technique can also simplify the synthesis process by avoiding complex steps such as alkoxide refluxing scispace.com.
Pechini Method and Polymeric Precursor Routes
The Pechini method, also known as the polymeric precursor route, is a versatile wet chemical technique for synthesizing complex oxide materials with high compositional homogeneity and controlled particle size. This method involves the chelation of metal ions with organic acids, typically citric acid, followed by esterification with polyhydroxy alcohols, such as ethylene (B1197577) glycol. This process forms a three-dimensional polymeric resin network that encapsulates the metal ions, ensuring atomic-level mixing acs.orgresearchgate.net. Subsequent thermal decomposition and calcination of this resin yield the desired oxide material.
Research Findings:
The Pechini method has been successfully applied to synthesize niobium-based nanoparticles, including Nb₂O₅, LiNbO₃, and K₀.₅Na₀.₅NbO₃ researchgate.net. Compared to the sol-gel method, the Pechini method has been shown to produce niobium pentoxide (Nb₂O₅) samples with smaller particle sizes, approximately 71 nm, whereas the sol-gel method yielded particles around 733 nm under similar calcination conditions (650°C or 750°C) mdpi.com.
The choice of synthesis method and temperature influences the resulting crystalline phase. For Nb₂O5, the Pechini method at 650°C led to hexagonal symmetry, while the sol-gel method under the same conditions produced orthorhombic symmetry mdpi.com.
This method offers advantages such as the preparation of homogeneous phases, multicomponent oxides with desired structures, and often requires lower synthesis temperatures and shorter heating times researchgate.net. The process typically involves preparing stable aqueous solutions of metal salts, followed by polyesterification to form a solid polymeric resin, and finally, the decomposition and crystallization of the oxide phase researchgate.net.
Vapor-Phase Deposition Techniques for this compound Thin Films
Vapor-phase deposition techniques are essential for fabricating thin films of barium niobium oxides, enabling precise control over film thickness, stoichiometry, and microstructure, which are critical for device performance.
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that utilizes a high-energy pulsed laser to ablate a target material. The ablated material forms a plasma plume that expands and deposits onto a substrate, allowing for the synthesis of complex stoichiometries with minimal deviation from the target composition european-mrs.comscientific.net.
Research Findings:
PLD is recognized as a versatile technique for depositing thin films of complex materials, including multifunctional oxides such as strontium barium niobate (SBN) european-mrs.com. Its ability to achieve near-stoichiometric synthesis of complex transition metal oxides is particularly valuable, as their properties are highly sensitive to minor stoichiometry deviations european-mrs.com.
PLD has been successfully applied to various ceramic oxides, including ferroelectrics, and is considered a preeminent technique for depositing ceramic oxide thin films european-mrs.com. The oxygen pressure applied during the PLD process is a critical parameter that significantly influences the properties of the resulting thin films european-mrs.com. PLD has also been identified as a method for depositing Nb₂O₅ thin films scientific.netmdpi.com.
Sputtering is a physical vapor deposition (PVD) method where ions from a plasma bombard a target material, ejecting atoms or molecules that then deposit onto a substrate. Radiofrequency (RF), direct current (DC), and magnetron sputtering are common variants used for thin film deposition.
Research Findings:
DC magnetron sputtering has been employed to grow niobium oxide (NbOx) films on both rigid and flexible substrates for electrochromic applications mdpi.com. The control of the oxygen-to-argon flow rate ratio during sputtering is crucial for tailoring the film's stoichiometry and properties, with structural transitions from crystalline to amorphous observed at specific ratios mdpi.com.
Physical synthesis methods, including magnetron sputtering, are utilized to grow films using metallic niobium targets under controlled temperature and gas flux conditions researchgate.net. Niobium oxide films deposited via sputtering have demonstrated superior barrier properties compared to pure niobium films, making multi-layered Niobium-Niobium oxide films attractive for combining thermal conductivity and barrier characteristics arxiv.org. Nb₂O₅ films are also produced using magnetron sputtering mdpi.comresearchgate.net.
Chemical Vapor Deposition (CVD) involves the formation of thin films through chemical reactions of volatile precursors in the vapor phase, which occur on or near a heated substrate surface mdpi.comwiley-vch.deamericanelements.com. Atomic Layer Deposition (ALD) is a specialized form of CVD that utilizes sequential, self-limiting surface reactions to deposit films with atomic-level precision in thickness and composition researchgate.netwiley-vch.degoogle.com.
Research Findings:
Both CVD and ALD are established methods for depositing oxide films containing barium and strontium, including niobates like (Sr,Ba)Nb₂O₆ google.com. ALD, in particular, is noted for its ability to produce conformal films with uniform thickness and precise control over composition researchgate.netgoogle.com.
Niobium-containing films can be deposited using CVD or ALD processes google.com. Nb₂O₅ films are commonly produced via these techniques mdpi.comresearchgate.net.
ALD offers precise control over material composition, structure, and layer thickness, andNb₂O₅ films deposited via ALD have exhibited smooth, uniform surfaces and promising dielectric characteristics, including permittivity values up to 60 researchgate.net. Various niobium precursors, such as halides, alkoxides, and alkylamides, have been utilized in ALD processes for niobium oxide thin films researchgate.net.
Advanced Synthesis Strategies for Nanostructured this compound
Strategies for synthesizing nanostructured barium niobium oxides focus on creating materials with nanoscale features, such as nanoparticles, nanorods, or porous structures, to leverage enhanced surface area and unique quantum effects.
Research Findings:
Hydrothermal synthesis is an effective liquid-phase method for producing crystallographically and morphologically controlled ceramic oxide nanoparticles mdpi.comresearchgate.net. For instance, spiky niobium oxide nanoparticles were synthesized via hydrothermal treatment of niobium oxalate solution, yielding particles with tunable sizes from 80 to 300 nm and exhibiting a band gap of approximately 3.4 eV cambridge.org. These nanostructures are applicable as solid acid catalysts and photocatalysts cambridge.org.
Nb₂O₅ nanomaterials can be synthesized using various methods, including sol-gel, polymeric precursor, co-precipitation, and hydrothermal techniques, with the polymorphism of Nb₂O₅ being controllable by the chosen method and parameters researchgate.net.
Advanced methods like using mesoporous carbon as a hard template have enabled the synthesis of hollow niobium oxide nanospheres, demonstrating potential for catalytic applications mdpi.com.
Template-Assisted Growth
Template-assisted growth methods utilize a sacrificial or structural template to guide the formation of nanostructures with specific morphologies. This approach is valuable for creating ordered arrays or porous structures, which can enhance surface area and catalytic or electronic properties. While direct synthesis of this compound via template-assisted methods is less detailed in the provided literature, the principles are well-established for related niobium oxide materials.
For instance, sol-gel electrophoresis combined with porous membrane templates, such as polycarbonate membranes, has been successfully employed to grow oxide nanorods washington.eduresearchgate.net. In these processes, a sol containing niobium precursors is infiltrated into the pores of the template. Subsequent heat treatment not only removes the template but also crystallizes the niobium oxide material into nanorods. For niobium oxide (Nb₂O₅) synthesized via sol-gel electrophoresis and heat-treated at 700 °C for 15 minutes, nanorods with diameters ranging from 125 to 200 nm have been reported washington.eduresearchgate.net.
Another templating approach involves soft templating, such as the inverse micelle method, used to synthesize mesoporous niobium oxide. This technique can yield crystalline niobium oxide with high surface areas. For example, mesoporous crystalline niobium oxide synthesized via a sol-gel based inverse micelle method exhibited a surface area of 127 m²/g and an average pore diameter of 5.6 nm osti.gov. These methods, while demonstrated for niobium oxide, highlight the potential for controlling the architecture of niobate materials, which can be extended to this compound systems.
Table 1: Template-Assisted Growth Examples (Niobium Oxide Systems)
| Method | Template Type | Calcination Temp (°C) | Resulting Morphology | Diameter (nm) | Surface Area (m²/g) |
| Sol-Gel Electrophoresis | Polycarbonate Membrane | 700 | Nanorods | 125-200 | N/A |
| Sol-Gel (Inverse Micelle) | Micelles | N/A | Mesoporous Crystalline | N/A | 127 |
Electrospinning for Nanofiber Fabrication
Electrospinning is a versatile and widely used technique for fabricating continuous nanofibers from polymer solutions or melts. When applied to ceramic precursors, it allows for the production of ceramic oxide nanofibers after a calcination step to remove the polymer matrix and crystallize the oxide. This method is particularly effective for creating high-surface-area materials.
Research has extensively utilized electrospinning to produce niobium oxide (Nb₂O₅) nanofibers. Typically, a precursor solution containing a niobium source, such as niobium ethoxide (Nb(OC₂H₅)₅), and a polymer stabilizer, like polyvinylpyrrolidone (B124986) (PVP) or polyvinyl acetate (B1210297) (PVAC), is electrospun hfut.edu.cnipme.ruaip.org. The resulting composite fibers are then subjected to high-temperature calcination in an oxidative atmosphere to yield pure niobium oxide nanofibers.
The morphology and crystallinity of the electrospun nanofibers are significantly influenced by the calcination temperature and atmosphere. For instance, calcination of Nb(OC₂H₅)₅/PVP composite fibers at 500 °C or 700 °C can yield Nb₂O₅ nanofibers with hexagonal or orthorhombic phases hfut.edu.cnresearchgate.net. The as-spun fibers typically have diameters around 500 nm, which reduce to 340–430 nm after calcination due to the removal of organic components hfut.edu.cn. Further studies have reported Nb₂O₅ nanofibers with diameters ranging from 125 to 300 nm, with an average diameter of approximately 190 nm, and a Brunauer-Emmett-Teller (BET) specific surface area of 38.54 cm²/g bibliotekanauki.pl. Calcination at 600 °C for 2 hours has also been shown to produce Nb₂O₅ nanofibers with homogeneous surfaces and an average diameter of 84 nm embrapa.br. Acetic acid is often used as a beneficial additive to enhance precursor stability during the electrospinning process hfut.edu.cnaip.org. While these examples focus on Nb₂O₅, the electrospinning technique is applicable to synthesizing this compound nanofibers by employing appropriate barium and niobium precursors.
Table 2: Electrospinning of Niobium Oxide Nanofibers
| Precursor System | Polymer | Calcination Temp (°C) | Resulting Phase | Fiber Diameter (nm) | BET Surface Area (cm²/g) |
| Nb(OC₂H₅)₅ | PVP | 500 | Hexagonal/Orthorhombic | 340-430 | N/A |
| Nb(OC₂H₅)₅ | PVP | 700 | Hexagonal/Orthorhombic | 340-430 | N/A |
| Nb₂O₅ (various) | N/A | N/A | N/A | 125-300 (avg. 190) | 38.54 |
| Nb₂O₅ | N/A | 600 | N/A | avg. 84 | N/A |
| Nb₂O₅ / PVAC | PVAC | Variable | Depends on Temp | N/A | N/A |
Aerosol-Based Synthesis of Nanoparticles
Aerosol-based synthesis encompasses a range of techniques that produce nanoparticles directly from gaseous or liquid precursors. These methods, such as flame spray pyrolysis, atomization, and vapor deposition, offer advantages like continuous production, good control over particle size and morphology, and the potential for high purity nih.govneptjournal.com.
Flame spray pyrolysis, for instance, involves atomizing a liquid precursor solution containing metal salts and then passing the aerosol through a flame. The high temperatures in the flame lead to evaporation, oxidation, and nucleation of the precursor components, resulting in the formation of solid nanoparticles through coagulation and sintering nih.govacs.org. Solution combustion synthesis (SCS) is another related technique where precursors are mixed in an aqueous solution and ignited, leading to rapid formation of nanomaterials acs.org.
While specific examples of aerosol-based synthesis for this compound are not extensively detailed in the provided search results, these techniques are generally applicable to a wide array of metal oxides. The ability to control precursor composition, temperature, and residence time in aerosol reactors allows for the tailoring of nanoparticle characteristics, making it a promising avenue for synthesizing this compound nanoparticles with desired properties.
Structural Characterization and Crystallographic Analysis of Barium Niobium Oxide
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination
X-ray diffraction (XRD) is a primary and indispensable tool for the structural analysis of crystalline materials like barium niobium oxide. By bombarding a sample with X-rays and analyzing the diffraction pattern, it is possible to identify the crystalline phases present and determine the lattice parameters of the unit cell with high precision.
Powder X-ray diffraction (PXRD) is the most common method for characterizing bulk polycrystalline samples of this compound. In this technique, a powdered sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.
For instance, the synthesis of BaNb₂O₆ has been confirmed to yield an orthorhombic crystal structure through PXRD analysis. wikipedia.org Rietveld refinement of the PXRD data is a powerful method used to refine the crystal structure model and obtain accurate lattice parameters. The analysis of PXRD patterns is crucial for confirming the formation of the desired barium niobate phase and ensuring phase purity. wikipedia.orgwiley.com Different phases of this compound, such as Ba₅Nb₄O₁₅ and Ba₄Nb₂O₉, can be identified and their structural parameters determined using this technique. researchgate.netresearchgate.net
The following table summarizes the crystallographic data for selected this compound compounds determined from powder XRD data.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| BaNb₂O₆ | Orthorhombic | C222₁ | 12.201 | - | - |
| Ba₅Nb₄O₁₅ | Hexagonal | P-3m1 | 5.764 | 5.764 | 11.83 |
| Ba₄Nb₂O₉ | Orthorhombic | - | - | - | - |
| Ba₂Nb₁₅O₃₂ | Rhombohedral | R3 | 7.777 | 7.777 | 35.518 |
| Ba₃Nb₅O₁₅ | Tetragonal | P4/mbm | 12.598 | 12.598 | 3.9774 |
| BaNb₈O₁₄ | Orthorhombic | Pcab | 9.4222 | 10.3649 | 23.716 |
Note: The table is interactive and can be sorted by clicking on the column headers.
For the characterization of this compound thin films, Grazing Incidence X-ray Diffraction (GIXRD) is a more suitable technique than conventional PXRD. nih.govspringernature.com In GIXRD, the incident X-ray beam is directed at a very small angle to the surface of the thin film. springernature.com This geometry increases the path length of the X-rays within the film, thereby enhancing the diffraction signal from the film while minimizing the signal from the underlying substrate. nih.gov
GIXRD is particularly useful for determining the phase, texture (preferred orientation of crystallites), and lattice parameters of thin films. monash.edu The technique can reveal whether the film is amorphous or crystalline and can be used to monitor changes in crystallinity with annealing temperature. researchgate.net For example, in studies of niobium oxide thin films, GIXRD has been used to observe the transition from an amorphous to a crystalline state upon annealing. researchgate.net While specific GIXRD studies on this compound thin films are not extensively reported, the principles and applications are directly transferable from studies on other perovskite and niobate thin films. researchgate.netmonash.edu
For more detailed and precise structural analysis, high-resolution synchrotron X-ray diffraction is employed. Synchrotron sources provide highly intense and collimated X-ray beams, which allow for the collection of diffraction data with exceptional resolution. osti.gov This high resolution is critical for detecting subtle structural distortions, phase transitions, and superlattice reflections that may not be observable with conventional laboratory XRD sources.
Synchrotron XRD is particularly powerful for the complete and accurate determination of crystal structures, including complex structures that may be present in some this compound phases. osti.gov The high intensity of the synchrotron beam also enables in-situ studies, where diffraction patterns are collected as a function of temperature, pressure, or other external stimuli, providing valuable insights into phase transitions and structural evolution.
Neutron Diffraction for Cation/Anion Sublattice Investigations
Neutron diffraction is a powerful complementary technique to XRD for the structural analysis of materials like this compound. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages for certain crystallographic investigations.
One of the key strengths of neutron diffraction is its ability to distinguish between elements with similar atomic numbers (and thus similar X-ray scattering factors), such as niobium and other transition metals. Furthermore, neutrons are highly sensitive to light elements like oxygen, making neutron diffraction an excellent tool for accurately determining the positions of oxygen atoms in the crystal lattice.
In the context of barium niobium oxides, neutron diffraction is particularly valuable for investigating cation and anion sublattice ordering. For example, in perovskite-type structures, it is often necessary to determine the distribution of different cations over specific crystallographic sites. Neutron powder diffraction data can be used to refine the occupancies of these sites, providing a quantitative measure of cation ordering. researchgate.netresearchgate.net This information is crucial for understanding the relationship between the crystal structure and the physical properties of the material. While specific neutron diffraction studies on many this compound compounds are limited, the technique has been successfully applied to related barium-containing oxides to determine their crystal and magnetic structures. researchgate.netaps.org
Electron Diffraction and Microscopy Techniques
Electron diffraction and microscopy techniques provide localized structural and morphological information at the micro- and nanoscale, complementing the bulk-averaged information obtained from XRD and neutron diffraction.
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the microstructure of this compound materials. wikipedia.org In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This allows for the investigation of features such as grain size and morphology, grain boundaries, and the presence of secondary phases. cas.cn
High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice, providing detailed information about the crystal structure and the nature of interfaces and defects at the atomic level. wikipedia.org HRTEM can be used to identify and characterize various types of crystalline defects, including dislocations, stacking faults, and twin boundaries. cas.cn The presence and nature of these defects can have a significant impact on the material's properties.
Selected Area Electron Diffraction (SAED) is a technique performed within the TEM that provides crystallographic information from very small regions of the sample. wikipedia.org By inserting an aperture to select a specific area of the image, a diffraction pattern can be obtained from that region alone. myscope.training SAED patterns can be used to determine the crystal structure and orientation of individual crystallites, identify phases in a multiphase material, and analyze crystallographic relationships between different grains or between a precipitate and the surrounding matrix. wikipedia.orgtaylorandfrancis.com
Selected Area Electron Diffraction (SAED) for Local Crystallography
Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystallographic structure of materials. wikipedia.org By directing a parallel electron beam onto a specific, isolated area of the sample, a diffraction pattern is generated, which provides detailed information about the crystal lattice. wikipedia.org This microanalytical technique is crucial for identifying crystal structures, determining lattice parameters and orientation, and examining crystalline defects in specific microscopic regions. wikipedia.org
In the analysis of complex oxides like this compound, SAED allows researchers to probe the local crystallography of individual grains or domains. The resulting diffraction patterns, whether spot or ring patterns, reveal the degree of crystallinity. Sharp, ordered spots are indicative of a single-crystal structure, whereas polycrystalline or amorphous materials produce ring patterns or diffuse halos, respectively. For instance, in studies of related complex perovskite oxides, SAED patterns have been used to confirm the crystalline nature and determine the orientation of the grains. Analysis of materials such as Ba(Zn₁/₃Nb₂/₃)O₃, a related niobate perovskite, utilizes SAED to investigate ordering and structural modifications that occur during annealing processes.
The technique is instrumental in distinguishing between different phases that may coexist in a sample and in identifying superstructures or subtle crystallographic distortions that are not easily detectable by bulk diffraction methods like X-ray diffraction.
High-Resolution TEM (HRTEM) for Atomic Scale Imaging
High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging technique that allows for the direct visualization of the atomic structure of crystalline materials. taylorfrancis.com By imaging the interference between the transmitted and diffracted electron beams, HRTEM can produce images where the positions of atomic columns are resolved, providing direct insight into the crystal lattice. taylorfrancis.comdtu.dk This capability is indispensable for studying the atomic arrangements, crystal defects, and interfaces in materials like this compound.
HRTEM analysis can reveal:
Crystal Structure: Direct imaging of the lattice fringes confirms the crystallographic orientation and perfection of the material. In studies of niobium oxides, HRTEM has been used to examine the crystalline structure of various phases, such as Nb₂O₅ and NbN, revealing nanocrystalline domains and their boundaries. scispace.comresearchgate.net
Defects and Dislocations: HRTEM can identify stacking faults, grain boundaries, dislocations, and point defects within the crystal structure. These defects can significantly influence the material's properties.
Interfaces: For composite materials or thin films, HRTEM provides atomic-level detail of the interfaces between different materials, such as the interface between a niobium oxide film and its substrate. taylorfrancis.com
Surface Structure: The technique can be used to study the atomic structure of surfaces and the presence of any surface reconstructions or amorphous layers. researchgate.net
For complex oxides, including bronze-type niobium tungsten oxides, HRTEM is a key tool for directly determining the structure by resolving the positions of cation columns in projections along a short crystallographic axis. Similarly, for this compound, HRTEM would be essential for understanding the arrangement of Ba, Nb, and O atoms, identifying local structural variations, and characterizing any crystalline imperfections at the atomic level. taylorfrancis.com
Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis
Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. nih.gov It operates by scanning a focused beam of electrons over a sample's surface and detecting the secondary or backscattered electrons emitted, which are then used to form an image. This method provides crucial information about the size, shape, and arrangement of particles, as well as the texture of the material's surface. nih.gov
In the study of this compound and related materials, SEM is used to:
Analyze Particle and Grain Morphology: SEM images reveal the shape (e.g., granular, rod-like, plate-like) and size distribution of the synthesized particles. researchgate.netresearchgate.net
Observe Microstructural Arrangement: SEM helps in understanding how individual grains or particles are agglomerated and arranged within the bulk material.
For example, studies on various niobium oxide films have used SEM to characterize their surface morphology, revealing features like non-uniform granular surfaces in Nb₂O₅ films and interconnected maze-like domains in NbO films. nih.gov Similarly, SEM analysis of niobium surfaces with oxide deposits has shown the formation of diverse morphologies, including sheet-like and rod-like structures. researchgate.net This information is critical for understanding how synthesis conditions affect the final microstructure of this compound, which in turn influences its physical and chemical properties.
| Material | Observed Morphology | Synthesis/Treatment Conditions | Reference |
|---|---|---|---|
| Nb₂O₅ film | Non-uniform granular surface with irregular shapes | Thermal treatment at 600°C in O₂ flow | nih.gov |
| NbO film | Regular, interconnected maze-like domains with irregular holes | Thermal treatment at 600°C in vacuum | nih.gov |
| NbO₂ film | Similar to NbO, with maze-like domains | Oxidation at 750°C in UHV-compatible conditions | nih.gov |
| Niobium Oxide Deposits | Rod-like nanostructures | Immersion in NaOH or H₂SO₄ solutions | researchgate.net |
Vibrational Spectroscopy for Local Structure and Bonding Analysis
Raman Spectroscopy Investigations
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules and crystal lattices. lehigh.edu This makes it an exceptionally sensitive tool for probing the local structure, bonding, phase composition, and crystal defects in materials like this compound. The frequencies of the Raman bands are directly related to the bond strengths and masses of the vibrating atoms, offering a fingerprint of the material's structure. lehigh.edulehigh.edu
Studies on various niobium oxide compounds have established a strong correlation between their Raman spectra and their crystal structures. lehigh.eduosti.govresearchgate.net Key findings include:
Coordination Environment: The coordination of the niobium atom (e.g., tetrahedral NbO₄ vs. octahedral NbO₆) significantly influences the Raman spectrum. lehigh.eduresearchgate.net
Structural Distortions: The degree of distortion in the NbO₆ octahedra is reflected in the position of the Raman bands. Slightly distorted octahedra, as found in compounds like KNbO₃, typically show major frequencies in the 500-700 cm⁻¹ range. researchgate.net Highly distorted octahedra, resulting from corner- or edge-sharing, shift the major Raman frequencies to higher wavenumbers, often in the 850-1000 cm⁻¹ region. lehigh.eduresearchgate.net
Bond Length Correlation: An empirical correlation exists between the Raman stretching frequencies of niobium-oxygen (Nb-O) bonds and their corresponding bond lengths, allowing for the estimation of bond distances from spectral data. lehigh.edu
In the context of this compound, Raman spectroscopy can be used to identify the specific niobate structure, assess the degree of octahedral distortion, and detect the presence of different crystalline phases or impurities. For instance, in niobium-doped barium titanate, Raman bands corresponding to the Nb₂O₅ dopant have been identified around 111, 214, and 814 cm⁻¹. rgmcet.edu.in
| Structure Type | Compound Example(s) | Major Raman Frequency Region (cm⁻¹) | Reference |
|---|---|---|---|
| Slightly Distorted Octahedral NbO₆ | KNbO₃, NaNbO₃ | 500 - 700 | researchgate.net |
| Highly Distorted Octahedral NbO₆ | K₈Nb₆O₁₉, AlNbO₄ | 850 - 1000 | lehigh.eduresearchgate.net |
| Tetrahedral NbO₄ | YbNbO₄ | ~813 | researchgate.net |
| Nb₂O₅ Dopant | In BTYNb10 Ferroelectric | 111, 214, 814 | rgmcet.edu.in |
Fourier Transform Infrared (FTIR) Spectroscopy Studies
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups and investigate chemical bonding within a material. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum serves as a unique molecular fingerprint.
For inorganic metal oxides like this compound, FTIR spectroscopy is particularly useful for characterizing the vibrations of the metal-oxygen bonds. researchgate.net The spectra of niobium oxides typically exhibit characteristic absorption bands corresponding to different vibrational modes of the Nb-O bonds. nih.govmpg.de For instance, studies on niobium oxide cluster cations have identified two primary absorption features: one assigned to the terminal double bond (Nb=O) vibrations and another to the bridging (Nb-O-Nb) vibrations. nih.govmpg.de
In studies of niobium-doped barium titanate, FTIR analysis has shown intense absorption bands at 749 cm⁻¹ and 2360 cm⁻¹, which are characteristic of the Nb₂O₅-doped material. rgmcet.edu.in The absorption bands in the lower frequency region (typically below 1000 cm⁻¹) are of primary interest for this compound, as they correspond to the vibrations within the Ba-O and Nb-O bonds of the crystal lattice. For example, in barium oxide nanoparticles, a strong absorption band around 692 cm⁻¹ corresponds to the Ba-O bond formation. researchgate.net By analyzing the positions and shapes of these absorption bands, researchers can gain insights into the local coordination environment and bonding within the this compound structure.
Advanced Spectroscopic Probes for Electronic Structure and Bonding Environments
To gain a deeper understanding of the electronic structure and bonding environments in this compound, advanced spectroscopic techniques are employed. These methods go beyond vibrational analysis to probe the core and valence electronic states of the constituent atoms.
Electron Energy-Loss Spectroscopy (EELS): This technique, often performed in a TEM, analyzes the energy distribution of electrons that have passed through a thin sample. The energy lost by the electrons corresponds to the energy of electronic excitations in the material, such as plasmons and core-level ionizations. EELS can provide characteristic fingerprints of niobium in its different formal oxidation states (e.g., +2 in NbO, +4 in NbO₂, and +5 in Nb₂O₅). bohrium.com By analyzing the Energy-Loss Near-Edge Structure (ELNES) of the Nb and O edges, detailed information about the local atomic coordination, bonding, and electronic structure (such as the 4d-state occupancy of niobium) can be obtained with high spatial resolution. bohrium.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating the material with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons. Chemical shifts in these binding energies provide direct information about the oxidation states and local chemical environment of the atoms. For instance, XPS is used to distinguish between W⁶⁺ and W⁵⁺ surface species in tungsten-niobium oxides, providing insight into the surface chemistry that governs catalytic properties. rsc.org For this compound, XPS would be invaluable for determining the precise oxidation states of barium and niobium and for characterizing the surface chemistry.
These advanced probes provide critical information that complements structural data from diffraction and vibrational spectroscopy, offering a complete picture of the material's fundamental properties.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. bnl.gov When applied to this compound, XPS analysis focuses on the core-level spectra of barium (Ba 3d), niobium (Nb 3d), and oxygen (O 1s). The binding energy of these core-level electrons is sensitive to the local chemical environment and the oxidation state of the atom. uclouvain.be
Niobium (Nb 3d): The Nb 3d spectrum exhibits a doublet corresponding to the Nb 3d5/2 and Nb 3d3/2 spin-orbit components, with a typical separation of approximately 2.7-2.9 eV. researchgate.netkek.jp The binding energy of these peaks is a strong indicator of the niobium oxidation state. In this compound, niobium is expected to be in the +5 oxidation state (Nb⁵⁺). The Nb 3d5/2 peak for Nb⁵⁺, as found in the stable oxide Nb₂O₅, typically appears in the range of 207.0 eV to 207.5 eV. researchgate.netresearchgate.net The presence of lower binding energy components can indicate the partial reduction of niobium to states such as Nb⁴⁺ (in NbO₂) or Nb²⁺ (in NbO). researchgate.netcore.ac.uk For instance, during thermal treatments of niobium surfaces, a progressive reduction of oxides from Nb₂O₅ to NbO₂ and then to NbO has been observed, with corresponding shifts to lower binding energies. core.ac.uk
Barium (Ba 3d): The Ba 3d spectrum also presents a spin-orbit doublet (Ba 3d5/2 and Ba 3d3/2). In perovskite-type structures like barium strontium titanate, the Ba 3d5/2 peak assigned to Ba²⁺ in the perovskite lattice is found at a binding energy of approximately 779.0 eV. nih.gov The presence of additional peaks at higher binding energies (e.g., ~780.5 eV) can be attributed to barium in other chemical environments, such as surface carbonates or hydroxides, which may form upon exposure to air. nih.gov
Oxygen (O 1s): The O 1s spectrum in metal oxides is often complex and can be deconvoluted into multiple components. The main peak at a lower binding energy (typically ~529.5 eV) is attributed to lattice oxygen (O²⁻) in the this compound crystal structure. researchgate.net Peaks at higher binding energies are commonly associated with surface species, such as hydroxyl groups (-OH) at ~531.0 eV or adsorbed water (H₂O) at ~532.6 eV. researchgate.net The analysis of these components provides information on the surface chemistry and stoichiometry.
Table 1: Representative XPS Binding Energies for Elements in this compound and Related Compounds
| Element | Core Level | Compound/Oxidation State | Typical Binding Energy (eV) |
| Niobium | Nb 3d5/2 | Nb⁵⁺ (in Nb₂O₅) | 207.0 - 207.5 |
| Nb⁴⁺ (in NbO₂) | ~205.7 | ||
| Nb²⁺ (in NbO) | ~204.7 | ||
| Barium | Ba 3d5/2 | Ba²⁺ (in Perovskite) | ~779.0 |
| Oxygen | O 1s | Lattice Oxygen (O²⁻) | ~529.5 |
| Surface Hydroxyls (-OH) | ~531.0 |
X-ray Absorption Spectroscopy (XAS) for Electronic Transitions and Local Coordination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. nih.gov An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, including bond distances and coordination numbers. nih.gov
For this compound, analysis is often performed at the Nb K-edge (around 18,986 eV). copernicus.org
XANES Analysis: The Nb K-edge XANES spectra of niobates where niobium is in a six-fold coordination (NbO₆ octahedra) exhibit characteristic features. copernicus.org These typically include a weak pre-edge feature, followed by two more intense features at the rising edge and just above it. copernicus.org
Pre-edge Feature (A): Located at approximately 18,983 eV, this feature arises from 1s to 4d electronic transitions. copernicus.org Its intensity is directly related to the degree of distortion of the NbO₆ octahedra. For a perfectly centrosymmetric octahedral site, this dipole transition is forbidden, resulting in a very weak pre-edge peak. As the local symmetry is broken and the octahedra become more distorted, the mixing between Nb 4d and O 2p orbitals increases, leading to a more intense pre-edge feature. copernicus.org
Main-edge Features (B and C): These features, appearing at higher energies (ca. 18,999 eV and 19,012 eV), are related to multiple scattering resonances and provide a fingerprint of the local and medium-range atomic arrangement around the niobium atom. copernicus.org The precise energy and shape of these features are sensitive to the connectivity of the NbO₆ polyhedra (e.g., corner-sharing vs. edge-sharing). nih.gov
EXAFS Analysis: The EXAFS region provides quantitative information about the local structure. Analysis of the EXAFS oscillations can determine the distances to neighboring atoms with high precision. In complex oxides, EXAFS is particularly valuable for revealing local distortions that are not captured by long-range crystallographic techniques like XRD. For example, in some pyrochlore (B1171951) minerals, EXAFS has shown that NbO₆ octahedra are distorted with at least two distinct Nb-O bond lengths, whereas crystallographic data suggest regular octahedra. copernicus.org Furthermore, EXAFS can distinguish between different Nb-Nb distances, which correspond to corner-sharing or edge-sharing linkages between adjacent NbO₆ octahedra. copernicus.org
Table 2: Key Features in Nb K-edge XANES for Niobates
| Spectral Feature | Approximate Energy | Origin | Structural Information |
| Pre-edge (A) | ~18,983 eV | 1s → 4d transition | Intensity correlates with the distortion of NbO₆ octahedra. |
| Main Edge (B) | ~18,999 eV | Multiple Scattering | Fingerprint of local atomic geometry. |
| Resonance (C) | ~19,012 eV | Multiple Scattering | Sensitive to medium-range order and polyhedral connectivity. |
Electron Energy Loss Spectroscopy (EELS) in TEM
Electron Energy Loss Spectroscopy (EELS), typically performed in a Transmission Electron Microscope (TEM), is a technique that analyzes the energy distribution of inelastically scattered electrons that have passed through a thin specimen. mst.or.jp It provides information on elemental composition, thickness, and electronic structure with very high spatial resolution, making it ideal for studying nanoscale features. arxiv.org The core-loss region of the EELS spectrum, which involves the excitation of core-level electrons, is analogous to XAS and provides element-specific information about bonding and oxidation states through the analysis of the Electron Energy-Loss Near-Edge Structure (ELNES). arxiv.orgresearchgate.net
For this compound, the primary edges of interest are the O K-edge, the Nb M-edges, and the Ba M-edges.
Oxygen K-edge: The O K-edge, with an onset around 532 eV, corresponds to the excitation of O 1s electrons into unoccupied states. acs.orgnih.gov The ELNES of the O K-edge in transition-metal oxides typically shows a pre-peak at the threshold followed by broader features at higher energies. aps.org The initial peak is due to transitions into unoccupied O 2p states that are hybridized with the metal d-states (in this case, Nb 4d). The intensity and shape of this feature are sensitive to the electronic structure, including the Nb oxidation state and the local coordination environment. researchgate.net
Niobium M-edges: The niobium M-edges provide significant information about its chemical state.
Nb M₄,₅-edge: Arising from the excitation of 3d electrons (3d → 4f transitions), this edge appears in the energy loss range of 200-220 eV. The fine structure of the Nb M₄,₅ edge is highly sensitive to the valence state of niobium. researchgate.net
Nb M₂,₃-edge: This edge corresponds to the excitation of 3p electrons into unoccupied states (e.g., Nb 4d and 5s). The spin-orbit coupling of the 3p electrons results in two distinct sharp edges, M₃ and M₂. researchgate.net Studies on different niobium oxides (NbO, NbO₂, Nb₂O₅) have shown that the positions and fine structures of both the Nb M-edges and the O K-edge provide sufficient information to reliably determine the niobium valence state. researchgate.net
Barium M-edges: The Ba M-edges, resulting from the excitation of 3d electrons, can also be analyzed. The Ba M₅-edge is located at ~781 eV and the M₄-edge is at ~796 eV. These edges can be used for elemental mapping to confirm the spatial distribution of barium at the nanoscale.
Table 3: Relevant Core-Loss EELS Edges for this compound Analysis
| Element | Edge | Approximate Onset Energy (eV) | Transition | Information Provided |
| Niobium | Nb M₄,₅ | ~205 eV | 3d → empty states | Elemental mapping, valence state |
| Nb M₂,₃ | ~363 eV (M₃) | 3p → empty states | Valence state, electronic structure | |
| Oxygen | O K | ~532 eV | 1s → empty p-states | Hybridization with Nb 4d, bonding, coordination |
| Barium | Ba M₄,₅ | ~781 eV (M₅) | 3d → empty f-states | Elemental mapping, composition |
Theoretical and Computational Approaches for Barium Niobium Oxide Systems
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various properties of solid-state materials, including barium niobium oxide and related perovskite compounds.
Ground state calculations using DFT are fundamental to understanding the electronic properties of a material. These calculations determine the lowest energy configuration of the electrons in the crystal lattice, which in turn allows for the determination of the electronic band structure and the density of states (DOS).
For complex oxides like the double perovskite Ba₂MNbO₆ (where M is another metal), DFT calculations reveal the contributions of different atomic orbitals to the valence and conduction bands. For instance, in many niobate-based perovskites, the top of the valence band is primarily composed of oxygen 2p orbitals, while the bottom of the conduction band is dominated by niobium 4d orbitals. This information is critical for predicting the material's conductivity and optical properties. The calculated band gap is a key parameter that determines whether the material is an insulator, semiconductor, or metal. Hybrid functionals are often employed in DFT calculations to obtain more accurate band gap values, which are frequently underestimated by standard approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA). nih.gov
Table 1: Application of DFT for Ground State and Band Structure Analysis of this compound Systems
| Computational Method | Key Outputs | Insights Gained for this compound |
|---|
Phonon dispersion curves, which describe the vibrational modes of the crystal lattice, can be calculated using DFT through methods like Density Functional Perturbation Theory (DFPT) or the small displacement method. uiuc.edu These calculations are crucial for assessing the dynamical stability of a crystal structure; the presence of imaginary frequencies (negative phonon modes) indicates a structural instability. youtube.com
The analysis of phonon modes provides insight into the material's thermal properties, dielectric response, and potential for phase transitions. For instance, the softening of a particular phonon mode can be a precursor to a ferroelectric phase transition. The vibrational spectra (Raman and infrared) can also be simulated from these calculations and compared with experimental data to validate the theoretical model. mdpi.com
Table 2: Phonon Dispersion and Vibrational Mode Predictions using DFT
| Technique | Information Obtained | Relevance to this compound |
|---|
DFT is extensively used to calculate the formation energies of point defects, such as vacancies, interstitials, and substitutions. scm.comaps.org In this compound, oxygen vacancies are often the most common type of defect and can significantly influence the material's electronic and ionic conductivity.
The formation energy of a defect is calculated by comparing the total energy of a supercell containing the defect with the total energy of a perfect supercell and the chemical potentials of the constituent elements. aip.org These calculations can determine the most stable charge state of a defect depending on the Fermi level position within the band gap. This is crucial for understanding how doping and atmospheric conditions affect the material's properties. For example, in similar perovskites like BaTiO₃, the formation energy of oxygen vacancies is found to be low, especially under reducing conditions, leading to n-type conductivity. aip.org
The electronic properties of surfaces and interfaces can differ significantly from the bulk material. DFT calculations are employed to model the atomic and electronic structure of surfaces and interfaces of this compound with other materials, such as electrodes or other oxides in a heterostructure.
These simulations can predict surface reconstructions, surface states, and the alignment of energy bands at interfaces. solaireconnect.com.au Understanding the electronic structure at interfaces is critical for applications in electronic devices, as it governs charge transport and carrier injection. For perovskite-based devices, the interface between the perovskite and the charge transport layers is a key factor in determining device performance. researchgate.netyoutube.com
Molecular Dynamics (MD) Simulations for Structural Dynamics and Phase Transitions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion for a collection of atoms, MD can simulate material behavior at finite temperatures, including structural dynamics, phase transitions, and diffusion.
For complex oxides like barium niobate, MD simulations, often employing force fields derived from first-principles calculations, can provide an atomistic description of temperature-driven phase transitions. arxiv.org For example, in the prototypical ferroelectric perovskite BaTiO₃, MD simulations have been used to reproduce the sequence of phase transitions from cubic to tetragonal, orthorhombic, and rhombohedral phases as the temperature is lowered. arxiv.orgaps.org These simulations can reveal the microscopic mechanisms of these transitions, such as the interplay between displacive and order-disorder characteristics. Similar approaches can be applied to this compound to understand its phase transition behavior and structural dynamics at different temperatures.
First-Principles Calculations for Dielectric and Ferroelectric Properties
First-principles calculations based on DFT are instrumental in predicting the dielectric and ferroelectric properties of materials. The static dielectric constant can be calculated from the phonon frequencies and Born effective charges, which quantify the coupling between lattice vibrations and electric fields. nist.govnist.gov
For ferroelectric materials, first-principles calculations can determine the spontaneous polarization, the energy barrier for polarization switching, and the piezoelectric coefficients. researchgate.net The modern theory of polarization is used to calculate the spontaneous polarization from the Berry phase of the electronic wavefunctions. By mapping out the energy landscape as a function of atomic displacements corresponding to the ferroelectric soft mode, the double-well potential characteristic of a ferroelectric material can be determined. These calculations have been successfully applied to understand the ferroelectric properties of materials like BaTiO₃ and KNbO₃ and are equally applicable to investigate the potential for ferroelectricity in this compound systems. aps.orgresearchgate.net
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | BaₓNbᵧO₂ |
| Barium Titanate | BaTiO₃ |
| Barium Sodium Niobate | Ba₂NaNb₅O₁₅ |
Effective Charge and Born Effective Charge Calculations
In the study of ionic and mixed ionic-covalent solids like this compound, the concept of atomic charge extends beyond the simple static picture of formal valence states. Theoretical approaches focus on dynamical charges, which are essential for understanding lattice dynamics and dielectric properties.
The Born effective charge (Z*) is a fundamental dynamical quantity that quantifies the polarization induced by a collective atomic displacement. arxiv.orgresearchgate.net It is a tensor that connects the macroscopic polarization (P) to the displacement (u) of an atomic sublattice under a zero macroscopic electric field. arxiv.org Unlike the static nominal charge, the Born effective charge accounts for the dynamic redistribution of electron density that accompanies an atomic displacement. arxiv.org In many functional oxides, particularly perovskites, these charges are found to be "anomalous," meaning their values are significantly larger than their formal oxidation states. arxiv.orgarxiv.org This anomaly highlights the crucial role of covalent bonding, for instance between the niobium 4d and oxygen 2p orbitals, and the associated dynamic charge transfer. arxiv.orgrutgers.edu
First-principles calculations, typically within Density Functional Theory (DFT), are the primary tool for computing Born effective charges. researchgate.net A common method is Density Functional Perturbation Theory (DFPT), which calculates the derivative of the electronic wavefunction with respect to an electric field or atomic displacement. unamur.bevasp.at Alternatively, the Berry phase modern theory of polarization can be used, where the change in polarization is calculated for a small, finite atomic displacement. core.ac.uk
While specific calculations for BaNbO₃ are not widely published, data from analogous ABO₃ perovskite niobates and titanates provide insight into the expected values. The large effective charges on the B-site (Nb) and oxygen atoms in these materials are critical for understanding the origin of ferroelectricity and the large splitting between transverse and longitudinal optic phonon modes. arxiv.orgnih.gov
| Atom | Nominal Ionic Charge (e) | Calculated Z in BaTiO₃ (e) | Calculated Z* in KNbO₃ (e) |
|---|---|---|---|
| Ba / K | +2 / +1 | ~ +2.7 | ~ +1.1 |
| Ti / Nb | +4 / +5 | ~ +7.0 | ~ +5.9 |
| O (along Ti/Nb-O chain) | -2 | ~ -5.6 | ~ -4.7 |
| O (perpendicular) | -2 | ~ -2.1 | ~ -2.1 |
Polarization Calculations
The spontaneous electric polarization is a defining characteristic of ferroelectric materials. Theoretical calculations of polarization in solids like this compound are performed using the modern theory of polarization, which is based on the concept of the Berry phase. core.ac.ukrutgers.edu This approach defines the macroscopic polarization as a bulk property of the crystal, related to the phase of the electronic Bloch wavefunctions, rather than being determined by the charge distribution within a single unit cell. wikipedia.orgresearchgate.net This is necessary because the polarization due to a periodic charge distribution is not uniquely defined.
First-principles DFT calculations are employed to determine the electronic ground state of the material, from which the polarization can be computed. nih.gov These calculations can predict the spontaneous polarization for a given crystal structure and are essential for studying ferroelectric phenomena. For example, by calculating the total energy and polarization for structures with different atomic displacements, researchers can map out the potential energy surface, identify stable and metastable ferroelectric phases, and determine the energy barriers for polarization switching. nih.gov
The magnitude of the spontaneous polarization is closely linked to the atomic displacements away from a high-symmetry, non-polar structure and the Born effective charges of the constituent ions. arxiv.org As with the effective charges, direct computational data for this compound is limited, but extensive research on isostructural titanates and other niobates provides reliable estimates and reveals key trends. For instance, calculations show how factors like chemical composition, epitaxial strain in thin films, and temperature can be used to tune the polarization. researchgate.net
| Compound | Calculated Pₛ (μC/cm²) | Experimental Pₛ (μC/cm²) |
|---|---|---|
| BaTiO₃ | ~26 - 30 | ~27 |
| PbTiO₃ | ~80 - 90 | ~75 |
| KNbO₃ | ~37 - 41 | ~30 |
| LiNbO₃ | ~72 - 100 nih.gov | ~71 - 77 nih.gov |
Monte Carlo Simulations for Phase Behavior and Disorder
Monte Carlo (MC) methods are powerful computational techniques used to study the statistical mechanics of complex systems, making them well-suited for investigating phase transitions and the effects of disorder in materials like this compound. scipost.orgcityu.edu.hk These simulations use random sampling to explore the vast configuration space of a system and determine its equilibrium properties at a finite temperature. arxiv.org
In the context of this compound, MC simulations can be used to model the behavior of the system across structural phase transitions (e.g., from a high-temperature cubic paraelectric phase to lower-temperature ferroelectric phases). aps.org The process typically involves defining a model Hamiltonian or a force field that describes the interactions between the atoms. The simulation then proceeds by proposing random changes to the atomic positions or ionic displacements and accepting or rejecting these changes based on a criterion (like the Metropolis algorithm) that ensures the system evolves towards thermal equilibrium.
This approach allows for the direct simulation of how properties like polarization, lattice parameters, and ordering evolve with temperature. aps.org Furthermore, MC simulations are particularly valuable for studying the influence of defects, impurities, and compositional disorder on phase behavior. bris.ac.uk By introducing random vacancies, substitutional atoms, or other imperfections into the model lattice, researchers can investigate how these disrupt long-range order, alter phase transition temperatures, and create complex disordered states like relaxor ferroelectrics. While first-principles calculations are excellent for determining ground-state properties and energetics of specific configurations, MC simulations excel at exploring the thermodynamic behavior and statistical properties of large, disordered systems over a range of temperatures. cityu.edu.hk
Tight-Binding and Wannier Function Approaches for Electronic Transport
Understanding electronic transport in this compound requires a detailed picture of its electronic band structure. While first-principles DFT calculations provide a comprehensive description, simplified models are often employed to gain deeper physical insight and to compute transport properties in complex or large-scale systems. The tight-binding (TB) method and the Wannier function formalism are two such powerful, interrelated approaches. researchgate.netnih.gov
Wannier functions are a set of localized orbitals for a periodic solid, constructed from the extended Bloch states obtained from a first-principles calculation. rutgers.eduwikipedia.org By using a specific procedure, one can generate "maximally localized Wannier functions" (MLWFs), which often resemble atomic orbitals and provide an intuitive, real-space picture of the chemical bonding in the material. rutgers.eduresearchgate.net This localization allows for a clear decomposition of the electronic structure into contributions from specific atoms and orbitals. rutgers.edu
The tight-binding method approximates the electronic band structure by considering electrons hopping between these localized orbitals on a lattice. ias.ac.insemanticscholar.org The parameters of a TB model, known as hopping integrals, describe the probability of an electron moving between neighboring sites. A highly accurate and systematic way to derive these parameters is by calculating them from the MLWFs. arxiv.orgarxiv.org This creates a Wannier-based tight-binding model that can precisely reproduce the results of the original first-principles calculation within a specific energy window but at a fraction of the computational cost. researchgate.netaps.org
Functional Applications of Barium Niobium Oxide in Advanced Material Systems
Integration in Electronic and Photonic Devices
The distinct electrical and optical characteristics of barium niobate-based materials, such as high dielectric constants and notable electro-optic coefficients, position them as valuable components in modern electronic and photonic circuits. wikipedia.orgnih.gov
Barium niobium oxide (BaNb₂O₆) is a promising material for high-capacitance electronic devices. chemsrc.com Research into nanocrystalline BaNb₂O₆ has demonstrated its excellent dielectric properties, which are crucial for capacitor applications. A study involving the synthesis of BaNb₂O₆ nanocrystallites via a citrate (B86180) gel method reported a high room temperature dielectric constant of 1000 at a frequency of 1 kHz. nih.gov Furthermore, electrochemical analysis of BaNb₂O₆ synthesized by ball milling has shown a specific capacitance of 3375.66 mF cm⁻². samaterials.com
Niobium oxides, in general, are recognized for their potential in energy storage, particularly in supercapacitors, due to their unique crystal structures that facilitate rapid ion diffusion, chemical durability, and high safety. wikipedia.orgmdpi.com The rich redox chemistry of niobium (Nb⁵⁺/Nb⁴⁺, Nb⁴⁺/Nb³⁺) makes its oxides promising electrode materials for batteries and supercapacitors. nih.gov While pure niobium pentoxide can have poor conductivity, forming composites and doping can enhance its performance. wikipedia.org The development of niobium-based materials is seen as a pathway to creating devices that merge the high energy storage of batteries with the rapid charge-discharge capabilities of capacitors. acs.org
| Material | Property | Value | Conditions | Source |
|---|---|---|---|---|
| BaNb₂O₆ (nanocrystalline) | Dielectric Constant | 1000 | Room Temperature, 1 kHz | nih.gov |
| BaNb₂O₆ (ball-milled) | Specific Capacitance | 3375.66 mF cm⁻² | - | samaterials.com |
While direct integration of this compound as a channel material in transistors is not widely documented, its inherent semiconducting properties and the use of its constituent elements in field-effect devices highlight its potential. Certain compositions of reduced this compound, such as Ba₃Nb₅O₁₅, exhibit small bandgap semiconducting behavior. github.io Additionally, BaNb₂O₆ has been identified as a p-type semiconductor, a fundamental characteristic for creating electronic components like transistors. samaterials.com
The element niobium (Nb) is utilized in advanced transistor designs. For instance, niobium electrodes have been used to fabricate back-gated field-effect transistors (FETs) on monolayer graphene. aip.org In these devices, the niobium contacts play a crucial role in the transistor's electrical characteristics. aip.org Niobium is also a critical component in the development of superconductive devices, such as the Josephson Field Effect Transistor (JoFET), where it is used for patterning contacts. wlonk.com These applications demonstrate the compatibility of niobium with semiconductor fabrication processes, suggesting a potential for its compounds in future electronic devices.
Barium niobate and related compounds possess properties suitable for optoelectronic applications, particularly as detectors. Niobate crystals like BaNb₂O₆ are noted for their electro-optic capabilities. wikipedia.org The closely related compound, Strontium Barium Niobate (SrxBa₁-xNb₂O₆ or SBN), which shares the niobate structure, exhibits excellent pyroelectric and photorefractive properties. nih.govnih.gov Pyroelectric materials can generate a voltage in response to changes in temperature, making them effective as infrared detectors.
In terms of light emission, research on related compounds has shown promising results. Efficient blue luminescence has been observed in this compound Fluoride (B91410) (BaNbOF₅), which is attributed to the high-energy position of its lowest absorption band. fishersci.no This demonstrates that niobate-based crystal structures can serve as hosts for luminescent behavior. fishersci.no Studies on amorphous niobium oxide films have also reported photoluminescence in the visible light range, with peaks observed around 630 nm and 715 nm after annealing. acs.org These findings suggest the potential for developing this compound-based materials for light-emitting applications.
The optical properties of niobate compounds make them candidates for use in integrated photonics, such as in the fabrication of optical waveguides. Niobium oxide (Nb₂O₅) thin films are used to create optical waveguides due to their high refractive index and wide bandgap. mdpi.com this compound (BaNb₂O₆) itself exhibits anisotropic optical properties and reflects ultraviolet (UV) light, characteristics that can be exploited in photonic circuit design. wikipedia.org
The broader family of niobate materials is well-established in photonics. Strontium Barium Niobate (SBN) is widely used in electro-optics and photorefractive non-linear optics because of its strong electro-optic effect. wikipedia.org Materials with high electro-optic coefficients are essential for modulators, which are key components in photonic integrated circuits for controlling the phase or intensity of light. The development of thin-film platforms for materials like lithium niobate is advancing the field of compact, low-loss photonic circuits, and similar advancements could potentially be applied to barium niobate-based materials.
Application in Piezoelectric and Electromechanical Systems
This compound is recognized as a piezoelectric material, capable of converting mechanical stress into electrical signals and vice versa. chemsrc.com This property is foundational to its use in a variety of electromechanical devices. Donor doping with niobium (Nb⁵⁺) is also a known strategy for improving the ferroelectric and piezoelectric properties of other perovskite ceramics, such as Barium Zirconate Titanate, further highlighting the element's importance in this field.
The piezoelectric effect in barium niobate and related materials enables their use in actuators and sensors. nih.gov Actuators use the converse piezoelectric effect to generate precise mechanical displacement when an electric field is applied, while sensors use the direct effect to detect pressure or vibration.
While extensive data on BaNb₂O₆ itself is limited, the well-studied compound Strontium Barium Niobate (SBN) provides insight into the potential performance of this material family. Interferometric techniques have been used to measure the piezoelectric coefficients in SBN crystals. These measurements are fundamental for designing both sensors, which rely on the piezoelectric voltage constant (g), and actuators, which rely on the piezoelectric strain constant (d). The piezoelectric properties of materials like SBN and Barium Titanate (BaTiO₃) make them promising lead-free alternatives to commonly used lead-based materials in piezoelectric devices.
| Compound | Piezoelectric Coefficient | Value | Measurement Conditions | Source |
|---|---|---|---|---|
| Strontium Barium Niobate (Sr₀.₆₁Ba₀.₃₉Nb₂O₆) | d₂₃ | +24.6 ± 2 pm/V | T = 23°C, 10 Hz - 100 kHz |
Resonators and Filters
This compound-based ceramics are crucial in modern wireless communication systems, where they are utilized in the fabrication of dielectric resonators and filters. These components are essential for processing signals at microwave frequencies in devices such as satellite communication systems, radar, and cellular mobile communications. The performance of these components is largely dictated by the material's microwave dielectric properties, namely the dielectric constant (εr), the quality factor (Q × f), and the temperature coefficient of resonant frequency (τf).
A high dielectric constant allows for the miniaturization of electronic components. The quality factor, a measure of the energy loss in a resonator, needs to be high to ensure minimal signal loss and good frequency selectivity. The temperature coefficient of resonant frequency should be close to zero to ensure the stability of the component's performance with temperature fluctuations.
Complex perovskite ceramics like Barium Zinc Niobate (Ba(Zn1/3Nb2/3)O3 or BZN) exhibit excellent dielectric properties, making them suitable for these applications. BZN, for instance, has a dielectric constant of 41, a high-quality factor (Q × f) of 86,925 GHz, and a temperature coefficient of resonant frequency of +31 ppm/°C. The ordered perovskite structure of BZN contributes to its low dielectric loss. Research has focused on modifying BZN ceramics to further improve the quality factor and bring the temperature coefficient of resonant frequency closer to zero. For instance, forming a composite with Barium Stannate (BaSnO3) has been shown to adjust the temperature coefficient of resonant frequency to +12 ppm/°C while maintaining a high-quality factor.
Another relevant class of materials is the Strontium Barium Niobate (SrxBa1-xNb2O6 or SBN) system, which belongs to the tungsten bronze family of ferroelectrics. wikipedia.orgespublisher.com These materials are used in electro-optic and acousto-optic applications and as thin films in tunable acoustic resonators and filters. wikipedia.orgsemanticscholar.orgsemanticscholar.org The dielectric properties of SBN can be tuned by adjusting the strontium-to-barium ratio. For example, Strontium Barium Cerium Niobate ceramics have been studied for their microwave dielectric properties, which are critical for their application in microwave devices. researchgate.net
The following table summarizes the microwave dielectric properties of some relevant barium niobate-based ceramics:
| Material Composition | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) | Sintering Temperature (°C) |
| Ba(Zn1/3Nb2/3)O3 | 41 | 86,925 | +31 | - |
| 0.774Ba(Zn1/3Nb2/3)O3-0.226BaSnO3 | 32 | 97,000 (at 10 GHz) | +12 | 1500 |
| (Ba0.98Sr0.02)Ti4O9 | 47.84 | - | - | 1300 |
Development for Thermoelectric Conversion Technologies
Thermoelectric materials can convert waste heat into useful electrical energy, offering a promising avenue for sustainable energy technologies. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. This compound and related compounds, particularly those with the tungsten bronze structure like Strontium Barium Niobate (SBN), have been investigated as potential n-type oxide thermoelectric materials. researchgate.net Oxides are attractive for high-temperature applications due to their chemical and thermal stability compared to traditional intermetallic thermoelectric materials. rsc.org
Seebeck Coefficient and Electrical Conductivity Optimization
The power factor (S²σ) is a key parameter in determining the thermoelectric performance of a material. A high power factor requires a high Seebeck coefficient and high electrical conductivity. The Seebeck coefficient, also known as thermopower, is a measure of the voltage generated in response to a temperature difference across the material. wikipedia.orgnorthwestern.eduelectronics-cooling.comnetzsch.com In n-type semiconductors, the charge carriers are electrons, and the Seebeck coefficient is negative.
In oxygen-deficient Strontium Barium Niobate, the electrical conductivity and Seebeck coefficient are sensitive to the composition, particularly the strontium content. nsf.gov Lower strontium content has been shown to lead to higher electrical conductivities and, consequently, higher power factors. nsf.gov For instance, heavily reduced filled SBN compositions with low strontium content have demonstrated the highest power factors. nsf.gov The Seebeck coefficients for these materials are consistent with their electrical conductivities, with higher absolute values of the Seebeck coefficient observed in compositions with lower conductivities. nsf.gov
The table below presents the electrical conductivity and Seebeck coefficient for filled, oxygen-deficient Strontium Barium Niobate (SBN) at approximately 973 K (700 °C).
| SBN Composition (Sr:Ba) | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) |
| 25:75 | ~150 | -200 |
| 40:60 | ~100 | -250 |
| 60:40 | ~50 | -300 |
Approximate values derived from graphical data presented in scientific literature. nsf.gov
Optimization strategies for the power factor in this compound systems involve tuning the carrier concentration through doping and controlling oxygen vacancies. The goal is to achieve a balance where the electrical conductivity is enhanced without significantly diminishing the Seebeck coefficient.
Phonon Scattering and Thermal Conductivity Reduction Strategies
A low thermal conductivity (κ) is essential for a high ZT value. The total thermal conductivity in a solid is the sum of the electronic contribution (κe) and the lattice contribution (κL), also known as phonon thermal conductivity. In thermoelectric materials, it is desirable to minimize κL without adversely affecting the electrical conductivity. This can be achieved by enhancing the scattering of phonons, which are quantized lattice vibrations that transport heat.
One effective strategy to reduce lattice thermal conductivity is to introduce structural complexity, which increases phonon scattering. nih.gov The tungsten bronze structure of Strontium Barium Niobate is inherently complex, which contributes to a relatively low thermal conductivity. nsf.gov Furthermore, creating nano-grained materials can significantly reduce thermal conductivity. The increased number of grain boundaries in nano-grained materials provides additional sites for phonon scattering. For example, in Barium Titanate, reducing the grain size has been shown to decrease thermal conductivity due to increased phonon scattering at the grain boundaries. psu.edu This principle is applicable to this compound systems as well.
Another approach is to introduce point defects through doping or creating solid solutions. The mass difference and strain fields created by dopant atoms scatter short-wavelength phonons. In multi-cation oxides, the presence of different cations with varying masses and sizes leads to local bonding distortions that can soften optical phonon modes and increase phonon scattering rates, thereby reducing thermal conductivity. nih.gov Four-phonon scattering processes, which become more significant at higher temperatures, can also play a crucial role in reducing the intrinsic thermal conductivity of solids. aps.org
Catalytic and Photocatalytic Applications
This compound and related niobate compounds have emerged as promising materials in the field of catalysis and photocatalysis. Their unique electronic structures and stability make them suitable for a range of applications, from facilitating chemical reactions to driving the production of solar fuels.
Heterogeneous Catalysis in Chemical Reactions
Niobium oxides, in general, are known for their acidic properties, which make them effective heterogeneous catalysts for various organic reactions. Hydrated niobium oxide (niobic acid) exhibits high catalytic activity and selectivity for reactions such as the dehydration of alcohols and the esterification of carboxylic acids. The catalytic performance is often linked to the presence of both Brønsted and Lewis acid sites on the surface of the niobium oxide.
Photocatalytic Water Splitting and CO2 Reduction
Photocatalysis utilizes semiconductor materials to absorb light and generate electron-hole pairs, which then drive redox reactions. This compound compounds are being investigated for their potential in solar energy conversion, specifically for splitting water into hydrogen and oxygen and for the reduction of carbon dioxide into valuable fuels.
In the context of water splitting, niobates with a tungsten-bronze structure, such as KBa2Nb5O15, have shown photocatalytic activity for H2 and O2 evolution under UV irradiation when loaded with a suitable co-catalyst like NiOx. researchgate.net The band gaps of these niobates are typically in the range of 3.1-3.5 eV, which allows them to absorb UV light. researchgate.net Related perovskite materials like Barium Titanate (BaTiO3) are also recognized as promising photocatalysts for water splitting, owing to their chemical stability and favorable band edge positions relative to the redox potentials of water. mdpi.comnih.gov The principles governing the photocatalytic activity of these titanates can be extended to niobates, where the electronic structure is also suitable for driving the water splitting reaction. Niobate nanosheets have also been shown to catalyze the photochemical splitting of water into hydrogen and hydrogen peroxide. researchgate.net
For CO2 reduction, the challenge lies in finding photocatalysts with a sufficiently negative conduction band potential to reduce the stable CO2 molecule. Layered niobate compounds are considered promising candidates for this application. acs.org While much of the research has focused on niobate nanosheets in general, the incorporation of barium into the structure can tune the electronic band structure and surface properties, potentially enhancing the efficiency and selectivity of CO2 photoreduction. researchgate.netacs.org For example, copper oxide nanoclusters grafted onto niobate nanosheets have been shown to act as efficient co-catalysts for the photoreduction of CO2 to carbon monoxide. acs.org
Applications in Resistive Switching and Memristive Devices
Resistive switching is a phenomenon where a material's electrical resistance can be changed by applying an external voltage or current, forming the basis for Resistive Random Access Memory (RRAM) and memristive devices. nih.gov While direct and extensive research specifically on this compound for these applications is not widely available, the broader family of niobate-based oxides, particularly niobium oxides (NbOₓ), exhibits promising resistive switching characteristics. researchgate.netacs.org These characteristics are often attributed to the formation and rupture of conductive filaments within the material. researchgate.net
The switching mechanism in many oxide-based memristive devices involves the migration of oxygen vacancies. researchgate.net An applied electric field can cause these vacancies to form conductive paths, switching the device to a low resistance state (LRS). Reversing the field can rupture these filaments, returning the device to a high resistance state (HRS). researchgate.net This bipolar switching behavior is a key feature of many niobate-based systems. acs.org
Research on related compounds provides insights into the potential of this compound. For instance, devices based on niobium oxide (NbOₓ) have demonstrated both memory and threshold switching behaviors, which are crucial for developing selector-less RRAM arrays. Furthermore, the introduction of other elements into the niobium oxide matrix, such as in sodium niobate (NaNbO₃), has been shown to enable voltage-controlled interfacial barrier tuning, leading to conductivity modulation. acs.org This suggests that the presence of barium in the niobium oxide structure could similarly influence the formation and stability of conductive filaments, potentially enhancing switching performance. The specific role of barium ions in the lattice would be to modulate the local electronic structure and the dynamics of oxygen vacancy migration, which are critical for the resistive switching mechanism.
While detailed studies on this compound are pending, the versatile switching behaviors observed in other niobates, from binary niobium oxides to more complex perovskite structures, underscore the potential of this class of materials for advanced memory applications. acs.orgfrontiersin.orgpensoft.netnsf.govfrontiersin.org
Electrocaloric and Magnetocaloric Effects for Solid-State Refrigeration
Solid-state refrigeration is an emerging, environmentally friendly cooling technology that utilizes the caloric effects in solid materials. These effects involve a change in the material's temperature upon the application or removal of an external field.
Electrocaloric Effect:
The electrocaloric effect (ECE) is the change in temperature of a material when an electric field is applied or removed under adiabatic conditions. eventact.comscribd.com This effect is prominent in ferroelectric materials, particularly near their phase transition temperatures. rsc.org While research specifically on the electrocaloric properties of pure this compound is limited, studies on related compounds like strontium barium niobate (SBN) provide significant insights. eventact.comresearchgate.netresearchgate.net
SBN ceramics are ferroelectric materials that exhibit a notable ECE. eventact.com The effect is influenced by the material's microstructure, such as grain size and density. eventact.com For instance, strontium barium niobate ceramics prepared by spark plasma sintering, which results in higher density and smaller grain size, have shown an enhanced electrocaloric response. eventact.com Research has also explored the impact of doping on the ECE of SBN ceramics. Doping with rare-earth elements like gadolinium has been found to increase the electrocaloric effect, while cerium doping can lead to a decrease. researchgate.net
The temperature change (ΔT) in these materials is dependent on the applied electric field (ΔE). Higher electric fields generally lead to a larger temperature change. eventact.com The table below summarizes some reported electrocaloric properties of SBN-based ceramics.
| Material | Sintering Method | Applied Electric Field (kV/cm) | Temperature Change (ΔT) (°C) | Reference |
|---|---|---|---|---|
| Strontium Barium Niobate (SBN) | Spark Plasma Sintering | 80 | 0.51 | eventact.com |
| Potassium Sodium Strontium Barium Niobate (KNSBN) | Dual-Step Sintering | 30 | 0.3 | researchgate.net |
| Cerium-doped Strontium Barium Niobate (Ce-SBN61) | - | 28 | >0.6 | researchgate.net |
These findings in related barium-containing niobates suggest that this compound could also possess significant electrocaloric properties, making it a candidate for solid-state cooling applications. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.com
Magnetocaloric Effect:
The magnetocaloric effect (MCE) is the thermal response of a magnetic material to a changing magnetic field. researchgate.netmemphis.edu This phenomenon is the basis for magnetic refrigeration technology. researchgate.net A comprehensive search of scientific literature reveals a notable lack of research on the magnetocaloric properties of this compound.
Studies on the magnetocaloric effect in barium-containing compounds have primarily focused on materials like barium-strontium ferrites. researchgate.net These materials have shown potential for magnetic refrigeration due to their ferromagnetic properties and significant magnetic entropy changes near their Curie temperature. researchgate.net However, there is no available data to suggest that this compound exhibits the necessary magnetic ordering and magneto-structural transitions to produce a significant magnetocaloric effect. aps.orgaps.orgresearchgate.netdoi.orgarxiv.orgaps.orgresearchgate.net The existing research on magnetocaloric materials is concentrated on rare-earth alloys and other transition metal oxides with strong magnetic moments, a category to which this compound does not typically belong. researchgate.netmemphis.edu Therefore, at present, this compound is not considered a promising candidate for magnetocaloric refrigeration applications.
Advanced Material Forms and Heterostructures of Barium Niobium Oxide
Thin Films and Multilayers: Growth and Interface Engineering
The synthesis of barium niobium oxide thin films and multilayers allows for the creation of heterostructures with tailored electronic, dielectric, and optical properties. Advanced deposition techniques are employed to achieve precise control over film stoichiometry, crystallinity, and interfacial quality.
Epitaxial growth techniques are paramount for developing high-quality this compound thin films, where the crystalline structure of the film is dictated by the underlying substrate. This process enables the introduction of controlled strain through lattice mismatch between the film and the substrate, a phenomenon known as strain engineering. Strain can significantly influence the material's properties, including its dielectric response, ferroelectricity, and even conductivity.
Methods such as Pulsed Laser Deposition (PLD), sputtering, and Atomic Layer Epitaxy (ALE) are commonly utilized for depositing oxide thin films mdpi.comgoogle.commdpi.comresearchgate.net. For instance, strontium barium niobate ((Sr,Ba)Nb₂O₆, SBN), a related this compound, has been grown epitaxially on substrates like SrTiO₃ (STO) acs.org. The growth mode often follows the Volmer-Weber (VW) model, leading to different crystallographic orientations, such as SBN(001) and SBN(310), depending on the substrate orientation and growth conditions acs.org. Strain engineering, as demonstrated in related perovskite materials like BiFeO₃ (BFO), involves careful selection of substrates with specific lattice parameters, such as DyScO₃ (DSO) or STO, to induce compressive or tensile strain mdpi.com. Lattice mismatches between BFO and STO are approximately 4.6%, while between BFO and DSO, it is about 0.2% mdpi.com. These strain states can persist in films up to certain thicknesses, influencing their functional properties mdpi.com.
While direct studies on this compound heterostructures are emerging, research on related systems like BaTiO₃/LaMnO₃ or ZnO/BaTiO₃/ZnO heterostructures highlights the importance of interface engineering. These studies reveal how coupling between ferroelectric and piezoelectric layers, or the presence of interface charges, can lead to asymmetric hysteresis in capacitance-voltage (C-V) and current-voltage (I-V) characteristics nih.govresearchgate.net. Furthermore, the integration of different oxide materials, such as in Ba₂BiNbO₆ double perovskites with 2D materials, can create heterojunctions that enhance charge carrier dynamics and light absorption for photocatalytic applications researchgate.net. The dielectric properties of superlattices, such as BaZrO₃/BaTiO₃, can exhibit exceptionally high dielectric permittivity and altered ferroelectric phase transition temperatures compared to their bulk counterparts mdpi.com.
The design of superlattices and heterostructures involving barium niobium oxides allows for the precise engineering of material properties through the controlled stacking of ultrathin layers. These layered structures can exhibit novel phenomena arising from the quantum mechanical interactions between constituent layers and the strain profiles established at the interfaces.
Strontium barium niobate (SBN) thin films, for instance, have been investigated, and the principles of oxide heterostructure design, which involve careful selection of materials and layer thicknesses, are applicable to barium niobium oxides. Research on BaZrO₃/BaTiO₃ superlattices demonstrates how alternating ferroelectric and paraelectric layers can lead to significantly enhanced dielectric constants, exceeding 10⁴, and a ferroelectric phase transition temperature of approximately 393 °C, which is substantially higher than that of bulk BaTiO₃ mdpi.com. Such layered architectures provide a pathway to decouple or couple different functional properties, creating materials with unique responses for electronic devices.
Nanostructures: Nanoparticles, Nanowires, and Nanofibers
The synthesis of barium niobium oxides in nanoscale forms, such as nanoparticles, nanowires, and nanofibers, opens avenues for exploiting quantum confinement effects and enhanced surface area functionalities.
When materials are reduced to the nanoscale, their electronic and optical properties can be significantly altered due to quantum confinement. This occurs when the particle size becomes comparable to or smaller than the exciton (B1674681) Bohr radius, leading to a discretization of energy levels and an increase in the band gap energy.
Niobium pentoxide (Nb₂O₅) nanoparticles and quantum dots (QDs) have been synthesized and studied for their size-dependent optical properties researchgate.netresearchgate.net. For Nb₂O₅, the exciton Bohr radius is estimated to be around 8.2 nm, and particles smaller than this exhibit increased band gap energies researchgate.net. For example, Nb₂O₅ nanoparticles synthesized via combustion have shown band gaps around 3.74 eV, with smaller particle sizes correlating to higher band gaps due to quantum confinement researchgate.net. Similarly, other niobium-based nanostructures, like CuO quantum dots, have demonstrated benefits in composite materials for photoelectrochemical applications by reducing charge transfer resistance due to their high interfacial surface area bohrium.com.
Niobium oxide (Nb₂O₅) nanowires synthesized via hydrothermal methods can exhibit high surface areas, with values reaching up to 245 m²/g depending on synthesis conditions such as pH rsc.org. The presence of surface functional groups, like hydroxyl (-OH) or peroxo (O₂²⁻) species, can significantly influence catalytic activity mdpi.com. For instance, treatment with hydrogen peroxide (H₂O₂) can modify the surface species of Nb₂O₅ nanomaterials, altering their photocatalytic behavior mdpi.com. Mesoporous crystalline niobium oxide synthesized via sol-gel methods has also shown high surface areas (e.g., 127 m²/g) and tunable pore sizes, with Brønsted acid sites on the surface being key to their catalytic performance osti.gov. Passivation strategies, if employed, would aim to stabilize these surface properties or enhance specific interactions for targeted applications.
Composites and Hybrid Materials with this compound
The development of composite and hybrid materials offers a pathway to combine the desirable properties of different constituent materials, overcoming the limitations of individual components. For this compound, this approach is particularly relevant for applications requiring mechanical flexibility, enhanced dielectric performance, and tailored piezoelectric responses.
Polymer-Ceramic Composites for Flexible Electronics
The field of flexible electronics demands materials that are not only electrically functional but also mechanically pliable and processable. Conventional ceramic materials, while possessing excellent dielectric and piezoelectric properties, are often brittle, limiting their utility in flexible devices nih.govuminho.pt. Polymers, on the other hand, offer inherent flexibility and ease of processing but typically exhibit lower piezoelectric and dielectric coefficients. The combination of these materials into polymer-ceramic composites aims to harness the synergistic benefits of both phases.
While direct research specifically detailing this compound (BaNb₂O₆) in polymer-ceramic composites for flexible electronics is still emerging, the broader field extensively utilizes barium-based titanates (like BaTiO₃) and niobium oxides (like Nb₂O₅) within polymer matrices such as polyvinylidene fluoride (B91410) (PVDF) researchgate.netmdpi.comtandfonline.comtheiet.orgacs.orgtandfonline.commdpi.commdpi.comacs.orgmdpi.com. These composites leverage the high dielectric permittivity and piezoelectric activity of the ceramic fillers, enhanced by the flexibility and processability of the polymer matrix.
Niobium pentoxide (Nb₂O₅) has been incorporated into PVDF-based nanocomposites, often alongside graphene oxide, to significantly improve dielectric properties. For instance, PVDF-GO-Nb₂O₅ nanocomposites have demonstrated dielectric constants around 140 at 100 Hz with a relatively low dielectric loss of 1.4 tandfonline.comtandfonline.com. Similarly, barium titanate (BaTiO₃), a well-established piezoelectric ceramic, has been co-doped with niobium and incorporated into PVDF composites to enhance dielectric performance, with modified barium titanate (BTNC) containing Nb and Ag particles in a PVDF matrix achieving a dielectric constant of 134.1 at 10² Hz theiet.orgresearchgate.net. These studies highlight the efficacy of incorporating niobium-containing oxides and barium-based ceramics into polymer matrices for enhanced dielectric and piezoelectric responses suitable for flexible electronic applications. Given its inherent dielectric and piezoelectric characteristics nih.gov, BaNb₂O₆ is a promising candidate filler material for such composites, potentially offering unique synergistic effects when combined with flexible polymer matrices.
Table 7.3.1.1: Representative Properties of Polymer-Ceramic Composites for Flexible Electronics
| Composite System | Polymer Matrix | Filler Material(s) | Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tanδ) | Reference |
| PVDF-GO-Nb₂O₅ nanocomposite | PVDF | Graphene Oxide (GO), Niobium Pentoxide (Nb₂O₅) | 100 | ~140 | ~1.4 | tandfonline.comtandfonline.com |
| (BTNC-Ag)/PVDF composite | PVDF | Modified BaTiO₃ (Nb, Co doped), Silver (Ag) | 10² | 134.1 | 0.04 | theiet.orgresearchgate.net |
| PVDF-BHF composite | PVDF | Barium Hexaferrite (BHF) | 1 KHz | 18x PVDF | N/A | mdpi.com |
| BTO/P(VDF-TrFE) nanocomposite | P(VDF-TrFE) | BaTiO₃ (BTO) nanoparticles | N/A | N/A | N/A | acs.org |
| Chitosan/BaTiO₃ composite | Chitosan | BaTiO₃ (BT) nanoparticles | N/A | Enhanced | N/A | mdpi.com |
Integration with Other Functional Oxides
The integration of functional oxides with semiconductors or other oxide materials to form heterostructures is a critical strategy for developing next-generation electronic and optoelectronic devices. These heterostructures can exhibit emergent properties arising from the unique interfaces, strain effects, charge transfer, and orbital hybridization between constituent layers kulturkaufhaus.dezenodo.orgresearchgate.netuvsq.frdtu.dk. This compound, with its semiconductor characteristics and potential for forming n-p heterojunctions, fits within this paradigm zenodo.orgresearchgate.netacs.org.
Research into integrating functional oxides with semiconductors often employs advanced deposition techniques such as Pulsed Laser Deposition (PLD), Molecular Beam Epitaxy (MBE), and Atomic Layer Deposition (ALD) to achieve atomic-level control over film thickness, composition, and structure kulturkaufhaus.dezenodo.orguvsq.freuropean-mrs.comresearchgate.net. These methods enable the creation of complex heterostructures and superlattices with tailored properties.
While direct studies on BaNb₂O₆ heterostructures with other functional oxides are less prevalent in the provided snippets, related niobate materials and barium-containing oxides are actively investigated. For instance, Strontium Barium Niobate (SBN), a related tungsten bronze structure, has been integrated with silicon using buffer layers for applications in silicon photonics kulturkaufhaus.de. Barium bismuth niobate (BaBi₂Nb₂O₉), a double perovskite, has been explored for photocatalytic applications, with its band gap engineered to ~3.2 eV tandfonline.comresearchgate.netosti.gov. Barium stannate (BaSnO₃), another functional oxide, shows promise for high mobility applications when integrated with other materials kulturkaufhaus.de.
This compound (BaNb₂O₆) itself has been characterized for its semiconductor properties, with studies indicating a p-type semiconductor characteristic and a specific capacitance suggesting potential for n-p heterojunctions zenodo.orgresearchgate.netacs.org. The band gap values for BaNb₂O₆ have been reported to be between 3.77 and 3.84 eV zenodo.orgacs.org. The ability to synthesize BaNb₂O₆ via methods like ball milling zenodo.orgresearchgate.netacs.org and its potential for forming heterojunctions underscore its relevance in the development of advanced functional oxide interfaces.
Table 7.3.2.1: Properties of this compound and Related Functional Oxides in Heterostructures
| Material Name | Type of Integration/Heterostructure | Relevant Properties | Reference(s) |
| This compound (BaNb₂O₆) | n-p heterojunctions, Semiconductor | p-type semiconductor, Band gap: 3.77-3.84 eV, Specific capacitance: 3375.66 mF cm⁻² | zenodo.orgresearchgate.netacs.org |
| Strontium Barium Niobate (SBN) | Integrated with Si via SrTiO₃ buffer layer | High electro-optic coefficient, potential for silicon photonics | kulturkaufhaus.de |
| Barium Bismuth Niobate (BaBi₂Nb₂O₉) | Double perovskite, Photocatalysis | Band gap: ~3.2 eV, potential for bandgap engineering | tandfonline.comresearchgate.netosti.gov |
| Barium Stannate (BaSnO₃) | Integrated with other materials | High room-temperature mobility, potential for transistors and UV photoconductors | kulturkaufhaus.de |
| Barium Titanate (BaTiO₃) | Integrated on silicon substrates, Polymer composites | Ferroelectricity, piezoelectricity, electro-optical properties, high dielectric constant | mdpi.comkulturkaufhaus.de |
| Niobium Oxides (e.g., Nb₂O₅) | Thin films on flexible substrates, Electrode materials | Electrochromic behavior, semiconductor/dielectric properties, potential for batteries and supercapacitors | researchgate.netrsc.orgmdpi.com |
Challenges and Future Research Directions in Barium Niobium Oxide Materials Science
Overcoming Synthesis and Processing Limitations for Industrial Scalability
The industrial-scale production of barium niobium oxides with consistent quality and precise property control presents considerable challenges. Conventional synthesis methods, such as solid-state reactions, typically demand high temperatures and extended processing durations, leading to energy inefficiency and potential issues like phase segregation or uncontrolled grain growth mdpi.comacs.orgresearchgate.net. While wet chemical techniques, including sol-gel, hydrothermal, and Pechini methods, offer enhanced control over particle size and homogeneity, they can still encounter limitations related to precursor costs, scalability, and waste management mdpi.comsamaterials.commdpi.compsu.edu. For instance, niobium oxalate (B1200264), a valuable precursor, faces its own set of scalability and economic hurdles for mass production samaterials.com. Emerging electrochemical synthesis routes are being explored as potentially faster and more energy-efficient alternatives mdpi.com. Future research efforts must therefore concentrate on developing robust, cost-effective, and environmentally sustainable synthesis protocols that ensure meticulous control over stoichiometry, phase purity, and microstructure, thereby facilitating reliable large-scale manufacturing mdpi.comsamaterials.com.
Advanced Characterization of Localized Phenomena and Defects
The functional performance of barium niobium oxides is profoundly influenced by localized phenomena and structural defects, such as point defects (vacancies, interstitials), dopant distributions, grain boundaries, and domain structures researchgate.netrsc.orgconicet.gov.armdpi.com. These imperfections can either augment or diminish material performance, underscoring the critical need for their precise characterization and comprehension. Advanced analytical techniques are indispensable for investigating these nanoscale features. Methods such as Scanning Transmission Electron Microscopy (STEM), High-Resolution Transmission Electron Microscopy (HRTEM), X-ray Photoelectron Spectroscopy (XPS), Electron Paramagnetic Resonance (EPR) spectroscopy, and various Scanning Probe Microscopy (SPM) techniques are vital for analyzing crystallography, chemical composition, and local electronic/ionic transport at atomic and nanometer scales researchgate.netpnnl.govaip.orgupenn.edursc.orgeuropean-mrs.comufmg.br. Future research should prioritize correlating specific defect types and their spatial configurations with macroscopic material properties, thereby enabling targeted defect engineering for property optimization researchgate.netrsc.orgconicet.gov.ar.
Rational Design of Novel Barium Niobium Oxide Compositions and Structures
The creation of new this compound materials with precisely engineered properties necessitates a systematic, rational design approach. This involves the exploration of compositional variations, including doping strategies and the formation of solid solutions, to fine-tune properties such as dielectric constants, ferroelectric transition temperatures, band gaps, and catalytic activities conicet.gov.arresearchgate.netresearchgate.nettaniobis.com. For example, the incorporation of niobium into barium titanate has been demonstrated to significantly alter its dielectric behavior and phase transition characteristics researchgate.netconicet.gov.arresearchgate.nettaniobis.comcore.ac.uk. Similarly, modifying the bismuth/niobium ratio in barium bismuth niobate double perovskites can effectively tune their bandgap for photocatalytic applications researchgate.net. The integration of computational methodologies, particularly machine learning (ML) and artificial intelligence (AI), is transforming this domain by facilitating high-throughput screening of potential compositions and predicting structure-property relationships mdpi.comresearchgate.netacs.orglumi-supercomputer.euazom.comrsdjournal.orgarxiv.org. This data-driven paradigm accelerates the discovery of novel materials with desired functionalities.
Q & A
Q. What are the standard synthesis protocols for barium niobium oxide compounds, and how can purity be ensured?
- Methodological Answer : Barium niobium oxides (e.g., Ba₂NaNb₅O₁₅) are typically synthesized via solid-state reactions. Precursors like BaCO₃, Nb₂O₅, and Na₂CO₃ are stoichiometrically mixed, ground, and calcined at 1100–1300°C under controlled atmospheres. For phase purity, iterative grinding and reheating (3–5 cycles) are essential.
-
Purification : Precursors such as K₂NbF₇ may require recrystallization from HF solutions to remove impurities .
-
Atmosphere Control : Use inert argon environments to prevent hydration or carbonation .
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Validation : Confirm purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .
Table 1: Key Synthesis Parameters
Compound Precursors Calcination Temp. Atmosphere Ba₂NaNb₅O₁₅ BaCO₃, Nb₂O₅, Na₂CO₃ 1250°C Air/O₂ BaNbOF₅ BaO, Nb₂O₅, NH₄HF₂ 900°C Argon
Q. Which characterization techniques are most effective for determining the crystal structure and phase purity of barium niobium oxides?
- Methodological Answer :
- XRD : Primary tool for identifying crystal phases (e.g., orthorhombic vs. tetragonal structures). Match patterns with ICSD/COD databases .
- Raman Spectroscopy : Detects local symmetry changes in [NbO₆] octahedra, critical for identifying subtle phase transitions .
- Thermogravimetric Analysis (TGA) : Monitors thermal stability and hydration/decomposition events (e.g., BaO reactivity with moisture) .
Q. What are the key physical and chemical properties of barium niobium oxides relevant to material science applications?
- Methodological Answer :
-
Dielectric Properties : Ba₂NaNb₅O₁₅ exhibits non-linear optical behavior due to its polar crystal structure. Measure dielectric constants via impedance spectroscopy .
-
Thermal Stability : High melting points (e.g., 1437°C for Ba₂NaNb₅O₁₅) suit high-temperature applications .
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Hygroscopicity : Barium oxides react with moisture; store in desiccators or under argon .
Table 2: Physical Properties of Ba₂NaNb₅O₁₅
Property Value Source Melting Point 1437°C Density 5.4 g/cm³ Crystal System Orthorhombic
Advanced Research Questions
Q. How can researchers resolve contradictions in reported electrical conductivity data for barium sodium niobium oxide (Ba₂NaNb₅O₁₅)?
- Methodological Answer : Discrepancies often arise from oxygen stoichiometry variations. To address this:
- Controlled Atmospheres : Anneal samples in O₂/N₂ gradients to fix oxygen vacancies .
- Impedance Spectroscopy : Distinguish bulk vs. grain-boundary contributions by analyzing Nyquist plots .
- Comparative Studies : Cross-reference data with neutron diffraction to correlate conductivity with structural defects .
Q. What experimental design considerations are critical when investigating ion transport mechanisms in this compound-based electrolytes?
- Methodological Answer :
- Cell Design : Use airtight electrochemical cells with Hastelloy/glassy carbon components to prevent salt contamination (e.g., NaCl-KCl melts) .
- Reference Electrodes : Employ dynamic reference systems (e.g., Ag/AgCl) to stabilize potential measurements in molten salts .
- In Situ Spectroscopy : Pair electrochemical cycling with Raman/XAS to track Nb oxidation state changes during ion migration .
Q. What methodologies are recommended for optimizing photoluminescence efficiency in Mn⁴⁺-activated barium niobium oxyfluoride phosphors?
- Methodological Answer :
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Doping Optimization : Adjust Mn⁴⁺ concentrations (0.1–2.0 mol%) via co-precipitation. Excess Mn⁴⁺ causes quenching; monitor via emission spectra .
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Ligand Field Tuning : Substitute O²⁻ with F⁻ in [NbO₅F] octahedra to enhance crystal field splitting and red emission intensity .
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Quantum Yield Measurement : Use integrating spheres with calibrated photodetectors to quantify efficiency gains .
Table 3: Luminescence Properties of BaNbOF₅:Mn⁴⁺
Parameter Value Source Emission Peak 630 nm (red) Optimal Mn⁴⁺ Loading 1.2 mol% Quantum Yield 78%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
